(3S)-3-(trifluoromethyl)piperidine
Description
Structure
3D Structure
Properties
IUPAC Name |
(3S)-3-(trifluoromethyl)piperidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F3N/c7-6(8,9)5-2-1-3-10-4-5/h5,10H,1-4H2/t5-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOHFJTBDUSVGQB-YFKPBYRVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](CNC1)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10F3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
749208-62-6 | |
| Record name | (S)-3-(trifluoromethyl)piperidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
(3S)-3-(trifluoromethyl)piperidine CAS 749208-62-6 properties
An In-depth Technical Guide to (3S)-3-(Trifluoromethyl)piperidine (CAS 749208-62-6): Properties, Synthesis, and Applications in Drug Discovery
Abstract
This compound is a chiral, non-planar saturated heterocyclic building block of significant interest to the pharmaceutical and agrochemical industries. The incorporation of a trifluoromethyl (CF₃) group onto the piperidine scaffold imparts unique physicochemical properties, including enhanced metabolic stability, increased lipophilicity, and altered basicity, which can profoundly influence the pharmacokinetic and pharmacodynamic profiles of a parent molecule. This technical guide provides a comprehensive overview of the core properties, a representative synthetic approach, key applications, and safety considerations for this compound, designed for researchers, medicinal chemists, and drug development professionals.
The Strategic Value of Fluorinated Piperidines in Medicinal Chemistry
The piperidine ring is a privileged scaffold, forming the structural core of numerous blockbuster drugs, including morphine, paroxetine, and Plavix.[1][2] Its conformational rigidity and ability to present substituents in well-defined three-dimensional vectors make it an ideal framework for optimizing ligand-receptor interactions.[1]
The strategic introduction of a trifluoromethyl (CF₃) group, a common bioisostere for a methyl or isopropyl group, is a cornerstone of modern drug design.[3] This is due to several key factors:
-
Metabolic Stability: The strength of the C-F bond makes the CF₃ group highly resistant to oxidative metabolism by cytochrome P450 enzymes, which can block a potential metabolic soft spot and extend a drug's half-life.
-
Lipophilicity: The CF₃ group significantly increases the lipophilicity of a molecule (Hansch parameter π ≈ 0.88), which can enhance membrane permeability and oral bioavailability.[3]
-
Binding Interactions: The highly polarized C-F bonds can engage in favorable dipole-dipole, hydrogen bond, and even multipolar C-F···C=O interactions within a protein binding pocket, often leading to improved potency and selectivity.
-
pKa Modulation: As a strong electron-withdrawing group, the CF₃ moiety lowers the pKa of the piperidine nitrogen, reducing its basicity. This can be critical for avoiding off-target effects (e.g., hERG channel binding) and improving cell permeability at physiological pH.
This compound combines the structural advantages of the piperidine scaffold with the powerful modulating effects of the CF₃ group in a stereochemically defined manner, making it a high-value building block for exploring 3D chemical space.[4]
Physicochemical and Spectroscopic Properties
The fundamental properties of this compound and its common racemic form are summarized below. Data for the racemate are often reported and serve as a useful proxy where specific enantiomer data is unavailable.
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 749208-62-6 | |
| Synonyms | (S)-3-(Trifluoromethyl)piperidine | |
| Molecular Formula | C₆H₁₀F₃N | [5][6] |
| Molecular Weight | 153.15 g/mol | [5][6] |
| Physical Form | Solid | |
| Boiling Point | 74-75 °C @ 33 mmHg (racemate) | [7] |
| Density | 1.154 g/mL at 25 °C (racemate) | [7] |
| Refractive Index | n20/D 1.393 (racemate) | [7] |
| Purity | ≥97% | |
| Storage | 2-8°C (Refrigerator), Tightly sealed |
Predicted Spectroscopic Profile
-
¹H NMR: The spectrum would be complex due to overlapping signals and diastereotopicity of the ring protons. Key expected features include:
-
A multiplet for the proton at the C3 position (CH-CF₃), which would exhibit coupling to the adjacent protons on C2 and C4, as well as a characteristic quartet-like pattern due to three-bond coupling (³JH-F) to the three fluorine atoms.
-
A series of complex multiplets between ~1.5 and 3.5 ppm corresponding to the remaining nine protons on the piperidine ring.
-
A broad singlet for the N-H proton, the chemical shift of which would be dependent on concentration and solvent.
-
-
¹³C NMR:
-
The signal for the CF₃ carbon would appear as a quartet due to one-bond carbon-fluorine coupling (¹JC-F) with a large coupling constant (~280-290 Hz).
-
The C3 carbon signal would also appear as a quartet, but with a smaller two-bond coupling constant (²JC-F).
-
The remaining four carbon signals of the piperidine ring would appear in the aliphatic region.
-
-
¹⁹F NMR: A sharp singlet is expected, as there are no other fluorine atoms to couple with. If proton coupling is resolved, it may appear as a doublet due to coupling with the C3 proton.
-
Mass Spectrometry (ESI+): The primary ion observed would be the protonated molecular ion [M+H]⁺ at m/z 154.08.
Synthesis and Stereochemical Control
The synthesis of an enantiomerically pure compound such as this compound necessitates a strategy that can control stereochemistry. While several routes to trifluoromethyl-piperidines exist, including the functionalization of δ-lactams or cyclization of acyclic amines, the most industrially scalable and common approach for accessing chiral piperidines is the asymmetric hydrogenation of a corresponding pyridine precursor.[3][4][8][10]
Conceptual Protocol: Asymmetric Hydrogenation
This protocol is a self-validating system where the outcome (high enantiomeric excess) is directly dependent on the precise selection of the chiral catalyst. The causality is clear: the chiral ligand creates a chiral environment around the metal center, which then directs the delivery of hydrogen to one face of the prochiral pyridine substrate.
Caption: Conceptual workflow for the synthesis of this compound.
Step-by-Step Methodology:
-
Reactor Setup: A high-pressure autoclave is charged with 3-(trifluoromethyl)pyridine (1.0 eq) and a chiral iridium or rhodium catalyst (e.g., 0.01-1 mol%) under an inert atmosphere (e.g., Argon). The choice of a specific chiral phosphine ligand (e.g., a derivative of BINAP or SEGPHOS) is critical and is determined through screening to maximize enantioselectivity for the (S)-isomer.
-
Solvent Addition: A degassed solvent, such as methanol or ethanol, is added.
-
Hydrogenation: The reactor is sealed, purged several times with hydrogen gas, and then pressurized to the target pressure (e.g., 20-100 bar). The reaction mixture is heated (e.g., 40-80 °C) and stirred vigorously for a specified time (e.g., 12-24 hours) until consumption of the starting material is complete, as monitored by GC or TLC.
-
Workup: After cooling and careful depressurization, the solvent is removed under reduced pressure. The crude product is then purified, typically by silica gel column chromatography, to remove the catalyst and any byproducts.
-
Stereochemical Analysis: The enantiomeric excess (e.e.) of the final product is determined using a validated chiral High-Performance Liquid Chromatography (HPLC) method, comparing the product to racemic and/or the opposite enantiomer standard. An e.e. of >98% is typically desired for applications in drug development.
Applications in Drug Development
A Scaffold for HDM2-p53 Protein-Protein Interaction (PPI) Inhibitors
A prominent application for trifluoromethyl-substituted piperidines is in the development of small-molecule inhibitors of the HDM2-p53 interaction, a critical target in oncology.[11] The p53 protein is a tumor suppressor, and its activity is negatively regulated by the HDM2 protein, which binds to p53 and targets it for degradation. In many cancers, HDM2 is overexpressed, leading to the suppression of p53. Small molecules that can block the HDM2-p53 binding interface can restore p53 function and trigger cancer cell death.
The piperidine core serves as a rigid scaffold to mimic the α-helical structure of the p53 peptide that binds to HDM2. It positions key pharmacophoric groups into three critical hydrophobic pockets on the HDM2 surface, typically occupied by the p53 residues Phe19, Trp23, and Leu26.[11]
Caption: Piperidine scaffold presenting pharmacophores into HDM2 binding pockets.
In this context, a trifluoromethyl-aryl group attached to the piperidine scaffold can be designed to fit into the deep Trp23 pocket. Research has shown that a 2-(trifluoromethyl)thiophene moiety, for example, provides excellent complementarity to this pocket, leading to a significant improvement in both biochemical and cellular inhibition compared to non-fluorinated analogues.[11] The (3S) stereochemistry of the piperidine ring is crucial for orienting these pharmacophores in the correct spatial arrangement for optimal binding.
Safety and Handling
This compound and its related compounds are irritants and should be handled with appropriate care in a laboratory setting.
Table 2: GHS Hazard Information
| Category | Information | Source(s) |
| Pictogram | GHS07 (Exclamation Mark) | |
| Signal Word | Warning | |
| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [5] |
| Precautionary Statements (Selected) | P261: Avoid breathing mist/vapours.P271: Use only outdoors or in a well-ventilated area.P280: Wear protective gloves/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [12][13] |
Handling Recommendations:
-
Engineering Controls: All manipulations should be performed in a well-ventilated chemical fume hood.[14]
-
Personal Protective Equipment (PPE): Wear nitrile gloves, a lab coat, and chemical safety goggles or a face shield.[13]
-
First Aid: In case of skin contact, wash off immediately with plenty of water.[13] For eye contact, rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[13] If inhaled, move the person to fresh air.[13] If swallowed, seek immediate medical attention.
Conclusion
This compound stands out as a sophisticated and highly valuable chiral building block for modern drug discovery. The convergence of a conformationally defined piperidine scaffold with the powerful physicochemical contributions of a trifluoromethyl group provides medicinal chemists with a potent tool for optimizing lead compounds. Its demonstrated utility in challenging areas like PPI inhibition underscores its importance. A thorough understanding of its properties, synthesis, and safe handling is essential for leveraging its full potential in the development of next-generation therapeutics.
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An In-depth Technical Guide to (3S)-3-(Trifluoromethyl)piperidine: Structure, Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The piperidine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals and natural products, owing to its favorable physicochemical properties and its ability to serve as a versatile building block in medicinal chemistry.[1][2] The strategic introduction of a trifluoromethyl (CF3) group can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity, making it a valuable tool in drug design.[3] This guide provides a comprehensive technical overview of the chiral molecule (3S)-3-(trifluoromethyl)piperidine, a building block of increasing importance in the development of novel therapeutics. We will delve into its chemical structure and properties, explore synthetic and analytical methodologies, and discuss its applications, particularly in the context of oncology and neuroscience.
Chemical Structure and Molecular Properties
This compound is a saturated heterocyclic amine with a trifluoromethyl group at the 3-position, conferring stereochemistry to the molecule.
Molecular Structure
The chemical structure of this compound is characterized by a six-membered piperidine ring with a trifluoromethyl substituent at the C-3 position in the (S) configuration.
Figure 1: 2D Chemical Structure of this compound.
Physicochemical Properties
The introduction of the trifluoromethyl group significantly impacts the physicochemical properties of the piperidine ring. The high electronegativity of the fluorine atoms withdraws electron density, which can lower the basicity (pKa) of the piperidine nitrogen compared to its non-fluorinated counterpart. This modulation of pKa is a critical consideration in drug design, as it affects the ionization state of the molecule at physiological pH, influencing its solubility, permeability, and target engagement.
| Property | Value | Source |
| Molecular Formula | C6H10F3N | [4] |
| Molecular Weight | 153.15 g/mol | [4] |
| CAS Number | 749208-62-6 | [5] |
| Appearance | Solid | [5] |
| Boiling Point | 74-75 °C at 33 mmHg | |
| Density | 1.154 g/mL at 25 °C | |
| Refractive Index (n20/D) | 1.393 | |
| pKa (predicted) | ~8.0-9.0 | [6] |
| LogP (predicted) | ~1.8-2.0 | [7][8] |
Note: Predicted pKa and LogP values are based on data for structurally related fluorinated piperidines and may vary from experimental values.
Synthesis and Chiral Purification
The enantioselective synthesis of this compound is a key challenge for its utilization in drug discovery. Several strategies have been developed, with asymmetric hydrogenation of pyridinium salts emerging as a powerful approach.
Enantioselective Synthesis via Asymmetric Hydrogenation
A robust method for the synthesis of enantioenriched trifluoromethyl-substituted piperidines involves the iridium-catalyzed asymmetric hydrogenation of the corresponding pyridinium hydrochloride. The electron-withdrawing nature of the trifluoromethyl group enhances the reactivity of the pyridine ring, facilitating hydrogenation.
Figure 2: Workflow for the enantioselective synthesis of this compound.
Experimental Protocol: General Procedure for Asymmetric Hydrogenation
-
Pyridinium Salt Formation: The starting material, 3-(trifluoromethyl)pyridine, is converted to its corresponding pyridinium salt, typically the hydrochloride salt, by treatment with a strong acid such as HCl.
-
Hydrogenation Reaction: In a high-pressure reactor, the pyridinium salt is dissolved in a suitable solvent (e.g., methanol). A catalytic amount of an iridium precursor, such as [Ir(COD)Cl]2, and a chiral phosphine ligand are added.
-
Reaction Conditions: The reaction mixture is subjected to high-pressure hydrogen gas (e.g., 50-100 atm) and heated to a specified temperature (e.g., 50-80 °C) for a defined period (e.g., 12-24 hours).
-
Work-up and Purification: After the reaction is complete, the pressure is released, and the solvent is removed under reduced pressure. The resulting residue is then subjected to a basic work-up to neutralize the hydrochloride salt, followed by extraction with an organic solvent. The crude product is purified by column chromatography to yield the enantioenriched this compound.
Chiral Resolution
For racemic mixtures of 3-(trifluoromethyl)piperidine, chiral resolution techniques can be employed to separate the enantiomers.
1. Diastereomeric Salt Crystallization: This classical method involves reacting the racemic amine with a chiral acid (resolving agent), such as tartaric acid or mandelic acid, to form diastereomeric salts.[4] These salts exhibit different solubilities, allowing for their separation by fractional crystallization. Subsequent neutralization of the separated diastereomeric salt yields the desired enantiomer.
2. Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful analytical and preparative technique for separating enantiomers.[9][10] Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose, are often effective for resolving chiral amines.[11]
General Chiral HPLC Protocol:
-
Column: A polysaccharide-based chiral column (e.g., Chiralpak® or Chiralcel® series).
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). For basic analytes like piperidines, the addition of a small amount of an amine modifier (e.g., diethylamine or triethylamine) is often necessary to improve peak shape and resolution.[12][13]
-
Detection: UV detection at a suitable wavelength.
Spectroscopic Characterization
¹H NMR Spectroscopy
The proton NMR spectrum of the piperidine ring will exhibit complex multiplets due to diastereotopic protons. Key expected signals include:
-
Piperidine Ring Protons (δ 1.5-3.5 ppm): A series of broad and overlapping multiplets corresponding to the protons on the piperidine ring.
-
N-H Proton (variable): A broad singlet that can appear over a wide chemical shift range and may exchange with D2O.
¹³C NMR Spectroscopy
The carbon NMR spectrum will show six distinct signals for the piperidine ring carbons. The carbon attached to the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms.
¹⁹F NMR Spectroscopy
The fluorine NMR spectrum is a simple yet powerful tool for confirming the presence of the trifluoromethyl group. It is expected to show a single signal, a singlet, in the region characteristic of CF3 groups.
Mass Spectrometry
Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern can provide further structural information.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorptions for N-H and C-H stretching and bending vibrations. Key expected peaks include:
-
N-H Stretch (3300-3500 cm⁻¹): A moderate, somewhat broad peak.
-
C-H Stretch (2850-2960 cm⁻¹): Strong absorptions from the CH2 groups of the piperidine ring.
-
C-F Stretch (1100-1350 cm⁻¹): Strong, characteristic absorptions for the trifluoromethyl group.[14]
Applications in Drug Discovery
The this compound moiety is an increasingly attractive building block in drug discovery, offering a means to introduce a chiral center and a trifluoromethyl group to fine-tune the properties of a lead compound.[15][16]
HDM2-p53 Protein-Protein Interaction Inhibitors
One of the most significant applications of trifluoromethyl-substituted piperidines is in the development of small-molecule inhibitors of the HDM2-p53 protein-protein interaction.[17] The p53 tumor suppressor protein is a critical regulator of cell growth and apoptosis, and its inactivation is a hallmark of many cancers.[17] HDM2 is a negative regulator of p53. Inhibiting the HDM2-p53 interaction can restore p53 function, leading to tumor cell death.
Figure 3: Simplified signaling pathway showing the role of this compound-based inhibitors.
Other Therapeutic Areas
The unique properties of the this compound scaffold make it a valuable component for designing molecules targeting a range of other biological targets, including enzymes and receptors in the central nervous system.
Safety, Handling, and Storage
As with any chemical reagent, proper safety precautions must be observed when handling this compound and its derivatives.
Hazard Identification
This compound is classified as harmful if swallowed and causes skin and eye irritation.[5] It may also cause respiratory irritation.[5]
Handling and Personal Protective Equipment (PPE)
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment, including safety goggles, a lab coat, and chemical-resistant gloves.[19][20][21]
-
Avoid inhalation of dust, fumes, gas, mist, vapors, or spray.[21]
-
Wash hands thoroughly after handling.[20]
Storage
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[21][22] It is often recommended to store under refrigeration.[5]
Conclusion
This compound is a valuable and increasingly utilized chiral building block in modern drug discovery. Its unique combination of a stereochemically defined piperidine core and a trifluoromethyl group provides medicinal chemists with a powerful tool to modulate the physicochemical and pharmacological properties of drug candidates. The development of efficient enantioselective synthetic routes has made this compound more accessible, paving the way for its broader application in the design of novel therapeutics for a range of diseases, most notably cancer. As our understanding of the intricate roles of stereochemistry and fluorine substitution in drug-target interactions continues to grow, the importance of chiral building blocks like this compound is set to expand further.
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Topic: The Chiral Distinction: A Comparative Analysis of (3S)- and (3R)-3-(Trifluoromethyl)piperidine Enantiomers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold in a multitude of approved therapeutics.[1][2][3] Its structural and electronic properties can be finely tuned through substitution, and the introduction of a trifluoromethyl (CF3) group is a particularly powerful strategy. The CF3 group can enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets.[4][5] When such a substitution at the 3-position creates a chiral center, the resulting enantiomers—(3S) and (3R)-3-(trifluoromethyl)piperidine—may possess identical chemical formulas but can exhibit profoundly different pharmacological, pharmacokinetic, and toxicological profiles.[6][7] This guide, written from the perspective of a Senior Application Scientist, provides a detailed exploration of the core differences between these enantiomers, focusing on the principles of their synthesis, separation, and differential biological activity, which are critical for modern drug development.
The Trifluoromethylpiperidine Scaffold: Physicochemical and Stereochemical Foundations
The introduction of a trifluoromethyl group significantly alters the electronic properties of the piperidine ring, primarily due to its strong electron-withdrawing nature.[8] This modification can impact the pKa of the piperidine nitrogen and influence non-covalent interactions with biological targets.[5][9]
Enantiomers, by definition, are non-superimposable mirror images. In an achiral environment, they share identical physical properties. However, their interaction with other chiral entities—be it plane-polarized light or a biological receptor—is distinct.
Table 1: Physicochemical Properties of 3-(Trifluoromethyl)piperidine (Racemic Mixture)
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₀F₃N | [10] |
| Molecular Weight | 153.15 g/mol | [11] |
| Boiling Point | 74-75 °C at 33 mmHg | |
| Density | 1.154 g/mL at 25 °C | [11] |
| Refractive Index | n20/D 1.393 | |
| Optical Rotation | [α] = 0° (for the racemic mixture) | Principle |
| (S)-Enantiomer | [α] = +x° (hypothetical) | Principle |
| (R)-Enantiomer | [α] = -x° (hypothetical) | Principle |
The defining physical difference between the (3S) and (3R) enantiomers is their specific optical rotation, which will be equal in magnitude but opposite in sign. The racemic mixture, containing equal amounts of both, will not rotate plane-polarized light.
Synthesis and Chiral Separation: Accessing Enantiopure Compounds
The generation of single-enantiomer compounds is a critical challenge in pharmaceutical development. Two primary strategies are employed: asymmetric synthesis to create a specific enantiomer directly, or the resolution of a racemic mixture.
Asymmetric Synthesis Strategies
Directly synthesizing a single enantiomer offers a more efficient and atom-economical approach compared to resolution. Key methodologies include:
-
Catalytic Asymmetric Hydrogenation: This powerful technique often involves the hydrogenation of a prochiral precursor, such as a 3-(trifluoromethyl)pyridinium salt, using a chiral catalyst. Iridium-based catalysts with chiral ligands have been shown to be effective in producing chiral trifluoromethyl-substituted piperidines with high enantioselectivity.[8] The choice of catalyst and reaction conditions is paramount to achieving high enantiomeric excess (ee).
-
Intramolecular Mannich Reactions: This strategy involves the cyclization of a chiral precursor. For instance, a homochiral alpha-trifluoromethyl-beta-amino ketal can undergo a key intramolecular Mannich-type reaction to form the piperidine ring with high stereocontrol, leading to enantioenriched trifluoromethyl-substituted pipecolic acids, which are precursors to the target compounds.[12]
Chiral Separation of the Racemic Mixture
When a racemic mixture is synthesized, the enantiomers must be separated. Chiral High-Performance Liquid Chromatography (HPLC) is the most prevalent and reliable technique for both analytical and preparative-scale resolution.[6][13]
This protocol describes a general methodology for separating the (3S) and (3R) enantiomers of 3-(trifluoromethyl)piperidine. Optimization of the chiral stationary phase (CSP) and mobile phase is essential.
-
Instrumentation: An HPLC system equipped with a UV detector or a mass spectrometer is required.
-
Chiral Stationary Phase (CSP) Selection:
-
Rationale: The separation relies on the differential, transient diastereomeric interactions between the enantiomers and the chiral selector of the CSP. Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are highly versatile and effective for separating a wide range of chiral compounds.[14]
-
Screening: Screen several CSPs (e.g., Chiralcel® OD-H, Chiralpak® AD-H, Chiralpak® IA) to identify the one providing the best resolution.
-
-
Mobile Phase Preparation:
-
Rationale: The mobile phase composition modulates the retention and interaction of the analyte with the CSP. A typical mobile phase for normal-phase chromatography consists of a nonpolar solvent (e.g., hexane or heptane) with a polar modifier (e.g., isopropanol or ethanol).[14]
-
Procedure: Prepare a mobile phase of Hexane:Isopropanol (90:10 v/v). Add a small amount of an amine modifier (e.g., 0.1% diethylamine) to improve peak shape and reduce tailing by masking acidic sites on the silica support.
-
-
Sample Preparation:
-
Procedure: Dissolve the racemic 3-(trifluoromethyl)piperidine in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm filter.
-
-
Chromatographic Conditions:
-
Column: Chiralpak® IA (4.6 x 250 mm, 5 µm)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 210 nm (as piperidines often lack a strong chromophore, derivatization may be needed for higher sensitivity, or mass spectrometric detection can be used).[6]
-
Injection Volume: 10 µL
-
-
Data Analysis:
-
Outcome: Two distinct peaks corresponding to the (3S) and (3R) enantiomers will be observed.
-
Quantification: Calculate the enantiomeric excess (% ee) using the peak areas (A1 and A2): % ee = [ (A1 - A2) / (A1 + A2) ] * 100.
-
Caption: Workflow for the chiral resolution of a racemic mixture.
The Core Directive: Differential Biological Activity
The fundamental difference between the (3S) and (3R) enantiomers emerges from their interactions with the chiral environment of the body, such as receptors, enzymes, and transporters. One enantiomer, the eutomer , typically fits the biological target with high affinity, eliciting the desired pharmacological response. The other, the distomer , may have significantly lower affinity, no activity, or even produce undesirable off-target effects or toxicity.[7]
While direct comparative studies for the (3S) and (3R)-3-(trifluoromethyl)piperidine enantiomers are not extensively published, we can predict their differential behavior based on well-established principles of stereopharmacology and data from structurally related compounds.[7][15]
Caption: Differential binding of enantiomers to a chiral receptor.
Table 2: Predictive Comparison of Biological Properties for (3S) vs. (3R) Enantiomers
This table is based on established principles of stereopharmacology for chiral drugs and is for illustrative purposes. Experimental verification is required.[7]
| Property | (S)-Enantiomer (Hypothetical Eutomer) | (R)-Enantiomer (Hypothetical Distomer) | Rationale & Causality |
| Pharmacodynamics | |||
| Potency (EC₅₀/IC₅₀) | Potentially significantly lower (more potent) | Potentially higher (less potent) | The three-dimensional structure of the eutomer allows for optimal interaction with the binding site on the target protein, resulting in higher affinity and potency.[7] |
| Selectivity | May exhibit higher selectivity for the primary target | May have a different selectivity profile, potentially interacting with off-targets | The precise spatial arrangement can prevent binding to unintended receptors, whereas the distomer's different shape might allow for promiscuous binding, leading to side effects.[7] |
| Efficacy | Higher therapeutic effect | Lower or no therapeutic effect; could be antagonistic | The biological response is directly related to the strength and nature of the drug-receptor interaction. |
| Pharmacokinetics | |||
| Metabolism | May be metabolized by specific CYP450 isoforms | May be metabolized by different isoforms or at a different rate | Enzymes are chiral catalysts. Stereoselective metabolism can lead to different metabolic pathways and rates of clearance for each enantiomer.[7] |
| Half-life (t₁/₂) | May have a different half-life | May have a different half-life | Differences in metabolic clearance will directly impact the elimination half-life of each enantiomer.[7] |
| Toxicology | |||
| Acute Toxicity (LD₅₀) | May differ from the (R)-enantiomer | May differ from the (S)-enantiomer | Toxicity can arise from the distomer interacting with an off-target that mediates a toxic effect, or from the formation of a toxic metabolite specific to one enantiomer's metabolic pathway.[7] |
Conclusion and Future Outlook
The distinction between (3S)- and (3R)-3-(trifluoromethyl)piperidine is a clear illustration of the principle of chirality in drug action. While possessing identical chemical compositions and physical properties in achiral settings, their divergent behavior in biological systems is profound. The ability to synthesize and analyze these enantiomers in their pure forms is not merely an academic exercise but a regulatory and safety imperative.[13] For drug development professionals, a deep understanding of stereoisomerism is essential for designing safer, more effective, and more selective therapeutics. The future of drug discovery with scaffolds like trifluoromethylpiperidine will increasingly rely on stereochemically pure compounds to maximize therapeutic benefit while minimizing the potential for adverse effects arising from the inactive or potentially harmful distomer.
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(3S)-3-(trifluoromethyl)piperidine MSDS and safety handling protocols
An In-depth Technical Guide to the Safe Handling of (3S)-3-(trifluoromethyl)piperidine for Research and Development
This guide provides a comprehensive overview of the material properties, hazards, and detailed safety protocols for this compound (CAS No: 749208-62-6). It is intended for researchers, scientists, and drug development professionals who handle this compound in a laboratory setting. The protocols described herein are designed to establish a self-validating system of safety, grounded in authoritative data and field-proven best practices.
Chemical and Physical Identity
This compound is a fluorinated heterocyclic compound. The trifluoromethyl (-CF3) group is a common pharmacophore in medicinal chemistry, known for its ability to modulate a molecule's metabolic stability, lipophilicity, and binding affinity[1][2]. Understanding the physical properties of this compound is the first step in establishing safe handling procedures. While its primary form is a solid, it is also classified as a flammable liquid and vapor, indicating a low flash point and the potential for vapor/air mixtures to be explosive with significant warming[3].
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C6H10F3N | [4][5] |
| Molecular Weight | 153.15 g/mol | [4] |
| CAS Number | 749208-62-6 (S-enantiomer); 768-31-0 (racemate) | [4][5] |
| Appearance | Solid / Flammable Liquid | |
| Boiling Point | 74-75 °C @ 33 mm Hg | [3] |
| Density | 1.154 g/mL at 25 °C | [3] |
| Flash Point | 83 °F (28.3 °C) | [3] |
| Storage Temperature | Refrigerator; Store in a cool, dry, well-ventilated place | [6][7] |
Hazard Identification and Toxicological Profile
This compound is classified as a hazardous substance with multiple risk factors. The primary hazards are its flammability and its corrosive/irritant effects on the skin, eyes, and respiratory system. A thorough understanding of these hazards, as defined by the Globally Harmonized System (GHS), is critical for risk assessment and the implementation of appropriate safety controls.
Table 2: GHS Hazard Classification for this compound
| GHS Classification | Hazard Code | Hazard Statement | Source(s) |
| Flammable liquids | H226 | Flammable liquid and vapour | [5] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation | [5] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | [5] |
| Specific target organ toxicity (single exposure) | H335 | May cause respiratory irritation | [5] |
| Acute Toxicity, Oral | H302 | Harmful if swallowed |
The causality behind these classifications stems from the chemical's reactivity. As a piperidine derivative, it is a basic amine, which contributes to its irritant and corrosive properties. The trifluoromethyl group enhances its lipophilicity, potentially facilitating absorption through the skin. Vapors are heavier than air and can spread along floors, and with heating, they can form explosive mixtures with air. Therefore, all handling procedures must be designed to mitigate these risks.
Core Safety Principles and Engineering Controls
The foundation of safe chemical handling is a combination of robust engineering controls and diligent work practices. The primary directive is to minimize exposure through all potential routes: inhalation, skin contact, eye contact, and ingestion.
Engineering Controls: The First Line of Defense Before any personal protective equipment (PPE) is considered, engineering controls must be in place. These are measures designed to isolate the handler from the chemical hazard.
-
Chemical Fume Hood: All manipulations of this compound, including weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood.[6][8] This is non-negotiable. The fume hood provides critical exhaust ventilation to prevent the inhalation of vapors and aerosols.[6]
-
Ventilation: The laboratory must be well-ventilated to ensure that any fugitive emissions are diluted and removed.[9]
-
Ignition Source Control: Due to the compound's flammability (Flash Point: ~28°C), all sources of ignition must be strictly excluded from the handling area.[8][10][11] This includes open flames, hot surfaces, and sparks. Use only explosion-proof electrical equipment and non-sparking tools.[8][10] All containers and receiving equipment must be grounded and bonded during transfers to prevent the buildup of static electricity.[5][10]
-
Safety Equipment: An eyewash station and a safety shower must be located in close proximity to the workstation.[12][13] Ensure these are tested regularly and the access path is always unobstructed.
Standard Operating Protocol for Safe Handling
This protocol outlines the step-by-step methodology for handling this compound. The causality for each step is explained to ensure the user understands the "why" behind the procedure, fostering a culture of intrinsic safety.
4.1. Pre-Handling Risk Assessment and Preparation
-
Review the SDS: Before beginning any work, thoroughly read and understand the Safety Data Sheet (SDS) for the specific product in use.[14]
-
Designate the Work Area: Clearly demarcate the area within the fume hood where the work will occur.
-
Assemble Materials: Gather all necessary equipment, including glassware, reagents, and spill cleanup materials, and place them inside the fume hood before introducing the chemical. This minimizes traffic in and out of the hood, which can disrupt airflow.
-
Verify Engineering Controls: Confirm that the fume hood is operating correctly (check the airflow monitor) and that the safety shower and eyewash are accessible.
4.2. Personal Protective Equipment (PPE) Selection PPE is the final barrier between the researcher and the chemical. The selection process must be deliberate and based on the known hazards.
Caption: PPE Selection Workflow for this compound.
-
Eye and Face Protection: Chemical safety goggles that comply with EN166 (EU) or OSHA 29 CFR 1910.133 (US) are mandatory.[15] A face shield should be worn over goggles whenever there is a significant risk of splashing.[16]
-
Skin and Body Protection: Wear a flame-retardant, anti-static laboratory coat to protect against fire hazards and incidental skin contact. Closed-toe shoes are required.
-
Hand Protection: Wear chemical-resistant gloves, such as nitrile gloves.[10] Inspect gloves for any signs of degradation or puncture before use. Use proper glove removal technique (without touching the outer surface) to avoid cross-contamination.[6] For prolonged tasks or during spill cleanup, consider double-gloving.[16]
4.3. Handling and Transfer Protocol
-
Grounding: Ensure the container is at ambient temperature before opening. Ground both the source container and the receiving vessel to prevent static discharge.[10]
-
Inert Atmosphere: If storing for long periods or if the material is sensitive, work under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.[8]
-
Transfer: Use only non-sparking tools for transfers.[10] Perform all transfers slowly and carefully to avoid splashing or generating aerosols. Keep the container tightly closed when not in use.[6][11][17]
-
Post-Handling: After handling, wash hands and face thoroughly with soap and water.[9] Decontaminate the work surface within the fume hood.
Emergency Protocols
Pre-planning is essential for a safe and effective response to any laboratory emergency.[12][18]
5.1. Personnel Exposure
-
Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or they feel unwell, call for immediate medical attention.[13]
-
Skin Contact: Take off all contaminated clothing immediately. Flush the affected skin with copious amounts of water for at least 15 minutes.[12][14] If skin irritation occurs or persists, seek medical advice.
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[11] Remove contact lenses if present and easy to do. Call for immediate medical attention, preferably from an ophthalmologist.
-
Ingestion: Do NOT induce vomiting.[6][8] If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Seek immediate medical attention.[8]
5.2. Spill Management For any spill, the primary actions are to alert others, assess the situation, and ensure personal safety before proceeding.[14][19]
Caption: Decision workflow for responding to a chemical spill.
-
Evacuate and Alert: Alert personnel in the immediate vicinity. For large spills, evacuate the entire lab and contact your institution's emergency response team.[14][18]
-
Control Vapors and Ignition Sources: Turn off all ignition sources if it is safe to do so.[10] Maximize ventilation by opening the fume hood sash.[12]
-
Containment: For small, manageable spills, and only if you are trained to do so, proceed with cleanup.[19] Cover drains to prevent environmental release. Use an inert, liquid-absorbent, non-combustible material like Chemizorb®, vermiculite, or sand to contain the spill.[6][20] Work from the outside of the spill inward to prevent spreading.[14]
-
Collection and Disposal: Wearing appropriate PPE, carefully collect the absorbed material using non-sparking tools and place it into a suitable, sealable container for hazardous waste.[10][20]
-
Decontamination: Clean the affected area thoroughly. All contaminated materials, including PPE, must be disposed of as hazardous waste.[14][20]
Storage and Waste Disposal
6.1. Storage Proper storage is essential for maintaining chemical stability and preventing accidents.
-
Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[6][8][11][17] Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[11][17]
-
Conditions: Store away from heat, sparks, and open flames.[8] The recommended storage temperature is often refrigerated.
-
Incompatibilities: Store away from incompatible materials such as strong oxidizing agents.[9][13]
6.2. Waste Disposal All waste containing this compound must be treated as hazardous waste.
-
Residues: Do not mix with other waste. Leave chemicals in their original containers if possible, or in clearly labeled hazardous waste containers.
-
Disposal Method: Waste must be disposed of in accordance with all national and local regulations. This is typically done via a licensed professional waste disposal service, often through incineration in a chemical incinerator equipped with an afterburner and scrubber.[10][11] Do not allow the product to enter drains or the environment.[6][10][11]
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Conformational Analysis of 3-Trifluoromethyl Substituted Piperidines: A Technical Guide
The following technical guide details the conformational analysis of 3-trifluoromethyl substituted piperidines.
Executive Summary
The incorporation of trifluoromethyl (
This guide provides a rigorous, self-validating framework for analyzing these systems, combining theoretical grounding with practical NMR and computational protocols.
Theoretical Framework: Sterics vs. Stereoelectronics
To accurately predict and analyze the conformation of 3-substituted piperidines, one must evaluate the competition between steric bulk (
The Steric Imperative ( -Values)
The
-
-value of
: ~0.25 kcal/mol (Small) -
-value of
: ~2.5 kcal/mol (Large)
In a cyclohexane or piperidine ring, a substituent with an
The Stereoelectronic Exception (The "Fluoro" Effect)
In 3-fluoropiperidine , the highly electronegative fluorine atom prefers the axial orientation. This is driven by:
-
Charge-Dipole Interaction: In protonated salts (
), the axial bond aligns antiparallel to the vector, maximizing electrostatic attraction. - Hyperconjugation: The "gauche effect" stabilizes the syn-clinal arrangement.
Crucial Distinction: In 3-trifluoromethylpiperidine , the steric penalty of the
Conformational Landscape & Equilibrium
The equilibrium exists between two chair conformers: Chair A (
Diagram 1: Conformational Equilibrium Logic
Caption: The equilibrium is heavily shifted toward Conformer A (Equatorial) due to the high A-value of the trifluoromethyl group, overriding weaker electronic effects.
Experimental Validation Protocol (Self-Validating)
The following protocol uses NMR spectroscopy to unambiguously assign the conformation. This system is "self-validating" because the coupling constants (
NMR Methodology
Solvent Selection:
- : Standard for neutral species.
-
: Essential for protonated salts (HCl, TFA) to observe
protons and slow down exchange.
Critical Parameter: Vicinal Proton-Proton Couplings (
| Conformer | Orientation of | Orientation of H3 | Diagnostic Couplings ( |
| Equatorial | Equatorial | Axial | Large (~10-12 Hz) (Axial-Axial) |
| Axial | Axial | Equatorial | Small (~2-5 Hz) (Equatorial-Axial/Eq) |
Step-by-Step Workflow
-
Acquire
NMR: Focus on the multiplet for H3 (typically 2.0 - 3.0 ppm). -
Analyze Multiplicity:
-
If
is Equatorial , H3 is Axial . It will have two anti-periplanar partners ( and ). -
Pattern:
(triplet of triplets) or (quartet of doublets) depending on F-coupling. -
Look for: A wide multiplet width (> 20 Hz total width).
-
-
Verify with
NMR:-
Perform
HOESY (Heteronuclear Overhauser Effect Spectroscopy). -
Equatorial
: Shows NOE correlations to (geminal) and (1,3-diaxial spatial proximity). -
Axial
: Shows strong NOE to and (1,3-diaxial).
-
Diagram 2: Analytical Workflow
Caption: Decision tree for assigning stereochemistry based on scalar coupling constants.
Computational Protocol
For predictive modeling or confirmation of experimental data, use Density Functional Theory (DFT) with dispersion corrections.
Recommended Level of Theory:
-
Functional:
or (Excellent for non-covalent interactions and dispersion). -
Basis Set: def2-TZVP (Triple-zeta quality required for accurate F interactions).
-
Solvation: SMD Model (Chloroform or Water).
Protocol:
-
Generate both chair conformers (Axial-
and Equatorial- ). -
Perform geometry optimization and frequency calculation.
-
Calculate Gibbs Free Energy (
).[1][2][3] -
Expectation:
to kcal/mol (favoring equatorial).
Impact on Drug Properties[4][5][6]
Understanding this conformation is vital for Structure-Activity Relationship (SAR) optimization:
| Property | Impact of Equatorial |
| Basicity ( | The |
| Lipophilicity | Increases |
| Vector Alignment | In the equatorial conformation, the |
References
-
O'Hagan, D., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Angewandte Chemie International Edition. [Link]
- Note: This is the seminal paper distinguishing the axial preference of Fluorine vs. other substituents.
-
Carcenac, Y., et al. (2006). Experimental determination of the conformational free energies (A Values) of fluorinated substituents in cyclohexane. New Journal of Chemistry. [Link]
- Note: Establishes the A-value of CF3 as ~2.5 kcal/mol.
-
Gillard, M., et al. (2014). Ranking The Bulkiness Of Substituents On Cyclohexanes: "A-Values". Master Organic Chemistry. [Link]
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.[4] [Link]
Sources
- 1. Corrigendum: Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chemistry-europe.onlinelibrary.wiley.com [chemistry-europe.onlinelibrary.wiley.com]
- 4. pubs.acs.org [pubs.acs.org]
Methodological & Application
Enantioselective Synthesis of (3S)-3-(Trifluoromethyl)piperidine via Iridium-Catalyzed Asymmetric Hydrogenation of a Pyridine Precursor
An Application Note and Protocol for Researchers
Abstract The (3S)-3-(trifluoromethyl)piperidine scaffold is a privileged structural motif in modern medicinal chemistry, imparting unique pharmacological properties such as enhanced metabolic stability, lipophilicity, and binding affinity.[1][2] However, its synthesis, particularly in an enantiomerically pure form, presents significant challenges. Direct asymmetric reduction of the corresponding pyridine is notoriously difficult due to the aromaticity and catalyst-poisoning nature of the nitrogen heterocycle. This application note details a robust and highly enantioselective method for the synthesis of this compound through the iridium-catalyzed asymmetric hydrogenation of the corresponding pyridinium salt. We provide a comprehensive overview of the strategy, a detailed step-by-step protocol, and expert insights into the critical parameters governing the reaction's success.
Introduction: The Strategic Advantage of Pyridinium Salt Hydrogenation
The direct asymmetric hydrogenation of pyridines often requires harsh conditions and yields modest enantioselectivities.[3] A more effective strategy involves the activation of the pyridine ring by converting it into a pyridinium salt. This approach offers two key advantages:
-
Electronic Activation: The quaternization of the nitrogen atom lowers the energy of the LUMO, making the aromatic ring more susceptible to nucleophilic attack by a hydride from the metal catalyst.[4][5]
-
Enhanced Reactivity of CF₃-Substituted Pyridines: The strong electron-withdrawing nature of the trifluoromethyl group further activates the pyridine ring, increasing its reactivity towards hydrogenation.[2]
This synergistic activation allows the hydrogenation to proceed under manageable conditions with high efficiency and stereocontrol. The chosen methodology leverages a chiral Iridium(I) complex, which has proven to be highly effective for the asymmetric hydrogenation of N-heteroaromatics.[6]
Figure 1: Overall workflow for the synthesis of this compound.
The Catalytic System: Mechanism of Stereocontrol
The enantioselectivity of this transformation is dictated by the chiral environment created by the diphosphine ligand coordinated to the iridium center. While the precise mechanism can be complex, a generally accepted catalytic cycle for such hydrogenations involves several key steps.
The active catalyst, typically an Iridium(I) species complexed with a chiral ligand (L), undergoes oxidative addition with molecular hydrogen to form a dihydridoiridium(III) complex. The pyridinium substrate then coordinates to this metal center. The chirality of the ligand L forces the substrate to adopt a specific orientation. This is followed by sequential migratory insertion of the two hydride ligands onto the C=N and C=C bonds of the activated ring. Finally, reductive elimination releases the chiral piperidine product and regenerates the active Iridium(I) catalyst, allowing it to re-enter the catalytic cycle. The specific facial selectivity during the hydride transfer steps is what determines the final (S)-configuration at the C3 position.
Figure 2: Simplified catalytic cycle for Iridium-catalyzed asymmetric hydrogenation.
Comparative Performance of Catalytic Systems
The choice of chiral ligand and reaction conditions is critical for achieving high enantioselectivity. The following table summarizes key data adapted from the foundational work by Zhou and colleagues, demonstrating the effectiveness of the iridium-catalyzed approach.[2]
| Entry | Substrate (R group) | Catalyst Precursor / Ligand | Solvent | H₂ (psi) | Yield (%) | e.e. (%) |
| 1 | 2-Methyl | [Ir(COD)Cl]₂ / (S)-Segphos | Toluene/DCM | 800 | 95 | 90 |
| 2 | 2-Ethyl | [Ir(COD)Cl]₂ / (S)-Segphos | Toluene/DCM | 800 | 96 | 88 |
| 3 | 2-Propyl | [Ir(COD)Cl]₂ / (S)-Segphos | Toluene/DCM | 800 | 94 | 89 |
| 4 | 2-Phenyl | [Ir(COD)Cl]₂ / (S)-Segphos | Toluene/DCM | 800 | 92 | 85 |
Table 1: Summary of Iridium-Catalyzed Asymmetric Hydrogenation of various 2-substituted-3-(trifluoromethyl)pyridinium hydrochlorides. Data extracted from Chen, M.-W. et al. (2015).[2]
Detailed Experimental Protocol
This protocol is adapted from the procedure reported by Zhou et al. for the asymmetric hydrogenation of a 2-methyl-3-(trifluoromethyl)pyridinium hydrochloride.[2]
4.1 Materials and Reagents
-
2-Methyl-3-(trifluoromethyl)pyridine (1.0 eq)
-
HCl in 1,4-dioxane (4.0 M solution)
-
[Ir(COD)Cl]₂ (0.005 eq, 0.5 mol%)
-
(S)-Segphos (0.011 eq, 1.1 mol%)
-
Toluene (Anhydrous)
-
Dichloromethane (DCM, Anhydrous)
-
Hydrogen gas (high purity)
-
Triethylamine (TEA)
-
Sodium Sulfate (Na₂SO₄)
-
High-pressure autoclave or reactor (e.g., Parr shaker)
-
Inert gas (Argon or Nitrogen)
4.2 Substrate Preparation: 2-Methyl-3-(trifluoromethyl)pyridinium hydrochloride
-
To a solution of 2-methyl-3-(trifluoromethyl)pyridine (e.g., 0.20 mmol, 32.2 mg) in anhydrous dichloromethane (1.0 mL), add a 4.0 M solution of HCl in 1,4-dioxane (55 µL, 0.22 mmol, 1.1 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Remove the solvent under reduced pressure to yield the pyridinium hydrochloride salt as a solid. This salt is typically used in the next step without further purification.
4.3 Asymmetric Hydrogenation Procedure
Scientist's Note: The success of this reaction hinges on maintaining an inert, oxygen-free atmosphere, as the iridium catalyst is sensitive to oxidation. Ensure all glassware is oven-dried and cooled under an inert gas stream. Solvents should be anhydrous and degassed.
-
Catalyst Preparation: In a glovebox or under a strict inert atmosphere, add [Ir(COD)Cl]₂ (0.67 mg, 0.001 mmol) and (S)-Segphos (1.36 mg, 0.0022 mmol) to a vial. Add anhydrous, degassed toluene (1.0 mL) and stir the mixture at room temperature for 20 minutes to form the pre-catalyst solution.
-
Reactor Setup: Place the previously prepared pyridinium hydrochloride salt (from step 4.2) into the glass liner of a high-pressure autoclave.
-
Reagent Addition: Under an inert atmosphere, add the pre-catalyst solution from step 1 to the reactor containing the substrate. Add an additional 1.0 mL of anhydrous, degassed dichloromethane to ensure dissolution and achieve the desired solvent mixture (Toluene/DCM 1:1).
-
Reaction Execution: Seal the autoclave. Purge the system with high-purity hydrogen gas 3-5 times to remove any residual air. Pressurize the reactor to 800 psi with hydrogen.
-
Stir the reaction mixture at 25 °C for 36 hours.
-
Reaction Quench and Work-up: After 36 hours, carefully vent the hydrogen from the reactor. Add triethylamine (56 µL, 0.40 mmol) to the reaction mixture to neutralize the HCl salt and stir for 30 minutes.
-
Transfer the mixture to a separatory funnel and extract with dichloromethane (2 x 10 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
4.4 Purification and Characterization
-
Purify the resulting crude residue by silica gel column chromatography using a suitable eluent system (e.g., petroleum ether-ethyl acetate gradient) to afford the desired this compound derivative as a pale oil.[2]
-
Determine the enantiomeric excess (e.e.) of the final product using chiral High-Performance Liquid Chromatography (HPLC) with a suitable chiral stationary phase column (e.g., Chiralcel OD-H).
Discussion of Critical Parameters and Troubleshooting
-
Ligand Choice: The selection of the chiral ligand is paramount. While (S)-Segphos provides excellent results, other chiral diphosphine ligands like BINAP derivatives could also be screened for optimization. The ligand's bite angle and electronic properties directly influence the catalyst's activity and selectivity.
-
Solvent System: The use of a mixed solvent system like Toluene/DCM is often beneficial. Toluene can aid in catalyst solubility and stability, while DCM helps dissolve the pyridinium salt substrate. The ratio may need to be optimized for different substrates.
-
Hydrogen Pressure: A pressure of 800 psi was found to be effective.[2] Lowering the pressure may decrease the reaction rate, while significantly higher pressures could potentially lead to over-reduction or changes in selectivity, though this is less common with iridium catalysts compared to others like rhodium or ruthenium.[3]
-
Substrate Purity: The purity of the starting pyridine and the complete conversion to the pyridinium salt are crucial. Any unreacted neutral pyridine can act as a catalyst inhibitor, slowing or stopping the reaction.
References
-
Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. Nature Catalysis. Available at: [Link]
-
Chen, M-W., Ye, Z-S., Chen, Z-P., Wu, B., & Zhou, Y-G. (2015). Enantioselective synthesis of trifluoromethyl substituted piperidines with multiple stereogenic centers via hydrogenation of pyridinium hydrochlorides. Organic Chemistry Frontiers. Available at: [Link]
-
Asymmetric Hydrogenation of Triazolo[1,5-a]-, Imidazo[1,2-a]-, and Pyrazolo[1,5-a]pyridines. Organic Letters. Available at: [Link]
-
Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. Available at: [Link]
-
The importance of piperidines and their synthesis via reduction of pyridines: a review. ResearchGate. Available at: [Link]
- Preparation method of 3-trifluoromethyl piperidine derivatives. Google Patents.
-
Pd-catalyzed asymmetric hydrogenation of fluorinated aromatic pyrazol-5-ols via capture of active tautomers. RSC Publishing. Available at: [Link]
-
Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. ACS Publications. Available at: [Link]
-
Zhou, Y. (2013). Method for synthesis of chiral piperidine derivative through iridium-catalyzed asymmetric hydrogenation of pyridine. SciSpace. Available at: [Link]
-
Pd-catalyzed asymmetric hydrogenation of fluorinated aromatic pyrazol-5-ols via capture of active tautomers. PMC. Available at: [Link]
-
Jatoi, W. B., et al. (2021). Facile Synthesis of Substituted Trifluoromethyl Piperidines with Diversifying Functionalization. Bentham Science Publishers. Available at: [Link]
-
Bao, X., et al. (2025). Organocatalytic Diastereo- and Enantioselective Synthesis of Chlorinated and Trifluoromethylated Pyrrolidines Featuring a Removable Nitro Group. ResearchGate. Available at: [Link]
-
Chen, M-W., et al. (2015). Enantioselective synthesis of trifluoromethyl substituted piperidines with multiple stereogenic centers via hydrogenation of pyridinium hydrochlorides. RSC Publishing. Available at: [Link]
Sources
- 1. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 2. Enantioselective synthesis of trifluoromethyl substituted piperidines with multiple stereogenic centers via hydrogenation of pyridinium hydrochlorides ... - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/C5QO00069F [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 5. researchgate.net [researchgate.net]
- 6. Method for synthesis of chiral piperidine derivative through iridium-catalyzed asymmetric hydrogenation of pyridine (2013) | Zhou Yonggui | 5 Citations [scispace.com]
Application Notes & Protocols for Amide Coupling with (3S)-3-(Trifluoromethyl)piperidine
Abstract
The (3S)-3-(trifluoromethyl)piperidine scaffold is a privileged structural motif in modern medicinal chemistry, prized for its ability to enhance metabolic stability, modulate lipophilicity, and fine-tune the basicity (pKa) of drug candidates. However, the synthetic utility of this amine is hampered by a significant challenge: the strong electron-withdrawing nature of the trifluoromethyl (CF3) group substantially deactivates the secondary amine, rendering it a poor nucleophile.[1] Standard amide coupling conditions often result in low yields or complete failure. This guide provides an in-depth analysis of the underlying chemical principles and offers a suite of robust, field-proven protocols designed to overcome this reactivity hurdle, enabling researchers to efficiently incorporate this valuable building block into their synthetic programs.
The Challenge: Understanding the Inductive Deactivation
The core difficulty in forming an amide bond with this compound stems from the powerful inductive effect of the vicinal CF3 group. Fluorine's high electronegativity pulls electron density away from the piperidine ring and, critically, from the nitrogen atom's lone pair of electrons. This reduction in electron density drastically lowers the amine's nucleophilicity, making it less capable of attacking the activated carboxylic acid species in a standard coupling reaction.[1][2] Consequently, protocols must be selected that generate a highly electrophilic intermediate to compensate for the amine's diminished reactivity.
Caption: Inductive deactivation of the piperidine nitrogen by the CF3 group.
Recommended Coupling Protocols
Successful amide coupling with a weakly nucleophilic amine like this compound hinges on the choice of a potent activating agent. Below are three highly effective protocols, each employing a different class of reagent with a distinct mechanistic advantage.
Protocol 1: High-Potency Uronium Salt Coupling with HATU
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is a third-generation coupling reagent renowned for its high efficiency, rapid reaction times, and low rates of racemization.[3][4] It is particularly well-suited for challenging couplings involving electron-deficient amines.
Principle & Rationale: In the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated. The resulting carboxylate attacks HATU to form a highly reactive OAt-active ester. This intermediate is significantly more electrophilic than the O-acylisourea formed by carbodiimides, allowing for efficient attack by the weakly nucleophilic this compound.[3][4][5]
Caption: HATU-mediated amide coupling workflow.
Step-by-Step Methodology:
-
Preparation: To a clean, dry round-bottom flask under an inert atmosphere (N2 or Argon), add the carboxylic acid (1.0 equiv), this compound (1.1–1.2 equiv), and HATU (1.2 equiv).
-
Solvation: Dissolve the solids in an anhydrous aprotic solvent (e.g., DMF, DCM, or MeCN) to a typical concentration of 0.1–0.5 M.
-
Cooling: Cool the stirred solution to 0 °C using an ice bath.
-
Base Addition: Add DIPEA (3.0 equiv) dropwise to the reaction mixture. Note: Pre-activating the acid by stirring with HATU and DIPEA for 15-30 minutes at 0 °C before adding the amine can sometimes improve yields for particularly challenging substrates.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 2 to 18 hours. Monitor progress by TLC or LC-MS.
-
Workup: Upon completion, dilute the mixture with a suitable organic solvent like ethyl acetate. Wash sequentially with saturated aqueous NaHCO3 (2x), water (1x), and brine (1x).
-
Isolation: Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the final amide product.
Protocol 2: Phosphonic Anhydride Coupling with T3P®
Propanephosphonic acid anhydride (T3P®) is a versatile and powerful coupling reagent that functions as both an activator and a dehydrating agent. It is known for its excellent safety profile, high yields, suppression of racemization, and straightforward workup.[6][7]
Principle & Rationale: T3P® reacts with the deprotonated carboxylic acid to form a mixed phosphonic anhydride intermediate. This species is a highly effective acylating agent. A key advantage of T3P® is that its byproducts are propanephosphonic acid and its dimers, which are highly water-soluble and can be easily removed during an aqueous workup, simplifying purification.[6][7][8]
Caption: T3P®-mediated amide coupling workflow.
Step-by-Step Methodology:
-
Preparation: In a round-bottom flask, dissolve the carboxylic acid (1.0 equiv) and this compound (1.1 equiv) in a suitable anhydrous solvent (e.g., EtOAc, Me-THF, or DCM).
-
Base Addition: Add a tertiary amine base such as pyridine or DIPEA (3.0–4.0 equiv). Note: At least two equivalents of base are required stoichiometrically.[6]
-
Cooling: Cool the mixture to 0 °C.
-
Reagent Addition: Slowly add T3P® (typically supplied as a 50% solution in EtOAc or DMF) (1.5 equiv) dropwise to the stirred solution, maintaining the internal temperature below 10 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1 to 12 hours, monitoring by TLC or LC-MS.
-
Workup: Quench the reaction by adding water or a saturated aqueous solution of NaHCO3. Extract the product with an organic solvent (e.g., EtOAc). The aqueous layer will contain the phosphonic acid byproducts.
-
Isolation: Wash the combined organic layers with water and brine, dry over Na2SO4, filter, and concentrate.
-
Purification: The crude product is often of high purity, but can be further purified by flash chromatography if necessary.
Protocol 3: Modified Carbodiimide Coupling with EDC/HOBt and DMAP
While standard EDC/HOBt conditions are often insufficient for deactivated amines, the addition of a nucleophilic catalyst like 4-(Dimethylamino)pyridine (DMAP) can significantly enhance the reaction rate.[9]
Principle & Rationale: EDC activates the carboxylic acid to form a reactive O-acylisourea intermediate.[3] HOBt traps this unstable species to form a more stable HOBt-ester, which helps to prevent racemization. For a poorly reactive amine, the key is the addition of DMAP, which can act as a highly effective acyl transfer agent. DMAP attacks the activated ester to form a highly reactive N-acylpyridinium ion, which is then readily intercepted by the electron-deficient piperidine.[9]
Step-by-Step Methodology:
-
Preparation: Combine the carboxylic acid (1.0 equiv), this compound (1.2 equiv), HOBt (0.1–1.0 equiv), and DMAP (1.0 equiv) in a flask with anhydrous DCM or MeCN.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add EDC·HCl (1.2–1.5 equiv) portion-wise to the reaction mixture.
-
Base Addition: If the amine is used as a salt, add a non-nucleophilic base like DIPEA or triethylamine (2.0–3.0 equiv).
-
Reaction: Allow the reaction to warm to room temperature and stir for 12 to 48 hours. This method is often slower than Protocols 1 and 2.
-
Workup: Dilute with DCM and wash with 1 M HCl (to remove DMAP and excess base), saturated aqueous NaHCO3, and brine.
-
Isolation: Dry the organic phase over Na2SO4, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Protocol Selection and Comparative Summary
Choosing the optimal protocol depends on the specific substrates, scale, and desired purity profile. The following table provides a comparative overview to guide the decision-making process.
| Feature | Protocol 1: HATU | Protocol 2: T3P® | Protocol 3: EDC/HOBt/DMAP |
| Reactivity | Very High | High | Moderate to High |
| Reaction Time | Fast (2–18 h) | Fast (1–12 h) | Slower (12–48 h) |
| Epimerization | Very Low | Very Low | Low (with HOBt) |
| Workup | Standard aqueous washes | Simplified (water-soluble byproducts) | Requires acid wash to remove DMAP |
| Cost | High | Moderate | Low |
| Best For | Difficult couplings, acid-sensitive substrates, peptide synthesis. | Scale-up, high purity requirements, easy workup. | Cost-sensitive syntheses, when other reagents are unavailable. |
Overall Workflow and Decision Making
For any new substrate pair involving this compound, a logical approach to protocol selection and execution is recommended.
Caption: Decision workflow for selecting an appropriate amide coupling protocol.
Conclusion
The successful synthesis of amides from this compound is readily achievable despite the amine's inherently low nucleophilicity. The key to success lies in avoiding standard, less potent coupling conditions and instead employing powerful activating agents that generate highly reactive acylating intermediates. Reagents such as HATU and T3P® are exceptionally effective and should be considered first-line choices for their high reactivity and clean reaction profiles. By understanding the electronic challenges and selecting the appropriate protocol, researchers can confidently and efficiently utilize this critical building block in the pursuit of novel chemical entities.
References
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
-
Pace, V., & Holzer, W. (2021). Amide bond formation strategies: latest advances on a dateless transformation. Molecules, 26(11), 3254. [Link]
-
Todorovic, M., & Perrin, D. M. (2020). Recent developments in catalytic amide bond formation. Peptide Science, 112(6), e24210. [Link]
-
El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602. [Link]
-
Todorovic, M., & Perrin, D. M. (2020). Recent developments in catalytic amide bond formation. Peptide Science, 112(6), e24210. [Link]
-
Pattabiraman, V. R., & Bode, J. W. (2011). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 52(33), 4343-4346. [Link]
-
Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides. [Link]
-
Organic Synthesis. (n.d.). Acid-Amine Coupling using EDCI. Organic-synthesis.org. [Link]
-
Curia Global. (2024). Understanding T3P® from start to finish. Curiaglobal.com. [Link]
-
Chem Reactor. (2024, October 26). T3P I Propanephosphonic anhydride I T3P reagent I #amide bond I Peptide coupling #peptides [Video]. YouTube. [Link]
-
Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt). the-organic-chemistry-tutor.com. [Link]
-
Wissmann, H., & Kleiner, H. J. (1980). Propylphosphonic anhydride (T3P®): An expedient reagent for organic synthesis. Angewandte Chemie International Edition in English, 19(2), 133-134. [Link]
-
Juaristi, E., & Soloshonok, V. A. (2018). Comparative effects of trifluoromethyl- and methyl-group substitutions in proline. Amino Acids, 50(7), 845-856. [Link]
-
Ashenhurst, J. (2018, May 7). Nucleophilicity Trends of Amines. Master Organic Chemistry. [Link]
-
Common Organic Chemistry. (n.d.). Amine to Amide (Coupling) - T3P. the-organic-chemistry-tutor.com. [Link]
-
Lood, K., & Johnson, R. L. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(46), 11245-11249. [Link]
-
Shen, Y., et al. (2022). Efficient N-Trifluoromethylation of Amines with Carbon Disulfide and Silver Fluoride as Reagents. CCS Chemistry, 4(5), 1645-1652. [Link]
-
Reddit. (2021, October 20). Tips and tricks for difficult amide bond formation? r/Chempros. [Link]
-
Kumar, A., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 11(3), 249-256. [Link]
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Introduction: The Significance of Trifluoromethylated Piperidines in Modern Drug Discovery
An Application Guide to the Synthesis of (3S)-3-(Trifluoromethyl)piperidine via Intramolecular Reductive Amination
The piperidine scaffold is a cornerstone in medicinal chemistry, appearing in a vast array of pharmaceutical agents and natural products. Its conformational flexibility and ability to present substituents in defined three-dimensional space make it a privileged structure for interacting with biological targets. The strategic incorporation of a trifluoromethyl (CF₃) group onto this scaffold, as in this compound, imparts significant and often beneficial changes to the parent molecule's properties. The high electronegativity and lipophilicity of the CF₃ group can enhance metabolic stability, improve membrane permeability, and increase binding affinity by altering the electronic nature of the molecule.
Reductive amination stands out as one of the most robust and versatile methods for the synthesis of amines, including cyclic structures like piperidines.[1][2] This reaction, which transforms a carbonyl group into an amine via an intermediate imine, is highly valued for its operational simplicity and functional group tolerance.[1][3] This guide provides a detailed exploration of the conditions and protocols for synthesizing this compound, with a focus on an intramolecular reductive amination strategy—an elegant approach that constructs the heterocyclic ring in a single, efficient step.
The Mechanism: A Two-Step Cascade in a Single Pot
At its core, reductive amination is a sequential reaction involving two distinct chemical transformations:
-
Imine/Iminium Ion Formation: The process begins with the nucleophilic attack of an amine on a carbonyl carbon (of a ketone or aldehyde) to form a hemiaminal intermediate.[1] Under mildly acidic conditions (typically pH 4-6), which are crucial to activate the carbonyl without fully protonating the amine nucleophile, this hemiaminal readily dehydrates to form an imine (or its protonated form, the iminium ion).[1][4] This step is reversible, and the equilibrium can be driven towards the imine by removing water.[1]
-
Reduction: The newly formed C=N double bond of the imine or iminium ion is then reduced to a C-N single bond by a suitable reducing agent. A key aspect of successful one-pot reductive aminations is the choice of a reducing agent that selectively reduces the iminium ion in the presence of the starting carbonyl compound.[4][5]
Caption: General mechanism of reductive amination.
Strategic Considerations for this compound Synthesis
The synthesis of the target molecule via intramolecular reductive amination necessitates a precursor that contains both the amine and carbonyl functionalities within the same molecule, positioned to favor a 6-endo-trig cyclization. The ideal precursor is a chiral δ-amino ketone, specifically (S)-5-amino-1,1,1-trifluorohexan-2-one or a protected variant thereof. The cyclization of this precursor via reductive amination directly yields the desired piperidine ring.
Choosing the Right Reagents: A Comparative Overview
The success of the reaction hinges on the judicious selection of the reducing agent and solvent. Each choice presents a unique set of advantages and limitations.
| Reagent | Common Solvents | Catalyst/Additive | Pros | Cons |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | DCE, DCM, THF | Acetic Acid (optional) | Mild, highly selective for imines/iminiums[3][5][6]. Ideal for one-pot reactions. Tolerates a wide range of functional groups.[5] | Water-sensitive; less compatible with protic solvents like methanol.[6] |
| Sodium Cyanoborohydride (NaBH₃CN) | Methanol, Ethanol | Lewis acids (e.g., ZnCl₂) for less reactive substrates[6] | Stable in protic solvents and mildly acidic conditions.[1] Selectively reduces imines at neutral pH.[2] | Highly toxic; can release HCN gas during workup, requiring careful handling.[1][5] |
| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | None | Inexpensive and readily available. | Can reduce the starting aldehyde/ketone[4][6]. Best used in a two-step process after imine pre-formation. |
| Catalytic Hydrogenation (H₂/Catalyst) | Toluene, Methanol | Pd/C, PtO₂, Rh/Al₂O₃ | "Green" chemistry approach with water as the only byproduct. | Requires specialized high-pressure equipment.[7] |
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the intramolecular reductive amination to form N-protected this compound, starting from a suitable N-protected δ-amino ketone precursor.
Protocol 1: One-Pot Synthesis using Sodium Triacetoxyborohydride (STAB)
This method is often preferred for its simplicity and high selectivity.[6]
Materials and Reagents:
-
N-protected (S)-5-amino-1,1,1-trifluorohexan-2-one (e.g., N-Boc or N-Cbz protected) (1.0 equiv)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2 - 1.5 equiv)[4]
-
Anhydrous 1,2-dichloroethane (DCE) or dichloromethane (DCM)
-
Glacial acetic acid (optional, catalytic amount)[4]
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask and standard glassware
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Reactant Setup: To a dry round-bottom flask under an inert atmosphere, add the N-protected δ-amino ketone precursor (1.0 equiv).
-
Solvent Addition: Dissolve the precursor in anhydrous DCE or DCM (to a concentration of approx. 0.1 M).
-
Acid Catalyst (Optional): For substrates where imine formation is slow, a catalytic amount of glacial acetic acid (0.1 equiv) can be added to the solution.[4]
-
Reducing Agent Addition: Slowly add sodium triacetoxyborohydride (1.2 - 1.5 equiv) to the stirred solution in portions over 10-15 minutes. The portion-wise addition helps to control any initial exotherm.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-12 hours).
-
Work-up: Upon completion, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the layers and extract the aqueous phase with DCM (3x).
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the N-protected this compound.
Protocol 2: Stepwise Synthesis using Sodium Borohydride
This two-step approach is useful when using a less selective but more economical reducing agent like NaBH₄.[4]
Materials and Reagents:
-
N-protected (S)-5-amino-1,1,1-trifluorohexan-2-one (1.0 equiv)
-
Sodium borohydride (NaBH₄) (1.1 - 1.5 equiv)[4]
-
Anhydrous Methanol (MeOH)
-
Molecular sieves (3Å or 4Å), activated
-
Deionized water
-
Ethyl acetate or DCM for extraction
-
Standard laboratory glassware as listed in Protocol 1
Procedure:
-
Imine Formation: In a round-bottom flask, dissolve the N-protected δ-amino ketone precursor (1.0 equiv) in anhydrous methanol. Add activated molecular sieves to act as a dehydrating agent, which drives the equilibrium towards imine formation.[4]
-
Incubation: Stir the mixture at room temperature for 1-2 hours to allow for complete formation of the cyclic imine intermediate. Monitor this step by TLC or NMR if desired.
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Slowly add sodium borohydride (1.1 - 1.5 equiv) in small portions, ensuring the temperature remains below 5-10 °C.
-
Reaction Completion: After the addition is complete, allow the reaction to slowly warm to room temperature and stir until the imine intermediate is fully consumed (as monitored by TLC, typically 1-3 hours).
-
Work-up: Carefully quench the reaction by the slow, dropwise addition of water at 0 °C.
-
Solvent Removal & Extraction: Remove the methanol under reduced pressure. To the resulting aqueous residue, add ethyl acetate or DCM and transfer to a separatory funnel. Extract the aqueous layer with the organic solvent (3x).
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography to obtain the desired product.
Caption: Workflow for one-pot intramolecular reductive amination.
Troubleshooting and Optimization
| Problem | Potential Cause | Recommended Solution |
| Low Yield / Incomplete Reaction | Suboptimal pH: If the medium is too acidic, the amine is protonated and non-nucleophilic. If too basic, imine formation is slow. | For STAB reactions, adding a catalytic amount of acetic acid can be beneficial. The optimal pH is generally between 4 and 6.[4] |
| Inefficient Reducing Agent: The chosen reducing agent may not be potent enough or may have degraded. | Ensure the reducing agent is fresh and handled under anhydrous conditions, especially STAB. Consider a more potent reagent or increasing the equivalents. | |
| Starting Material Reduced to Alcohol | Non-selective Reducing Agent: Stronger hydrides like NaBH₄ can reduce the starting ketone before imine formation is complete.[4] | Switch to a more selective reagent like NaBH(OAc)₃ or NaBH₃CN.[4] Alternatively, use the two-step protocol (Protocol 2) to ensure the imine is fully formed before adding NaBH₄. |
| Reaction Conditions: The reaction may be proceeding too slowly, allowing for side reactions. | Gentle heating might be necessary for less reactive substrates, but this should be optimized carefully to avoid reagent decomposition.[4] | |
| Difficulty in Purification | Byproducts from Reagent: Boron-containing byproducts can sometimes complicate purification. | A proper aqueous work-up is critical. Washing with bicarbonate solution helps to remove acidic components and boron salts. |
References
- Ábrahámi, R., Kiss, L., Barrio, P., & Fülöp, F. (2016).
-
Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]
- Cardona, F., Goti, A., & Brandi, A. (2007). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. Mini-Reviews in Organic Chemistry.
-
Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]
-
ResearchGate. (n.d.). Asymmetric Synthesis of (Trifluoromethyl)piperidines: Preparation of Highly Enantioenriched α′-(Trifluoromethyl)pipecolic Acids. Retrieved from [Link]
- Gendron, T., & Gesson, J.-P. (2024). Migrative Reductive Amination of Ketones Enabled by Multitasking Reagents. ChemRxiv.
- Gael, C., & Jean-Pierre, B. (2017).
- Matassini, C., Clemente, F., & Goti, A. (n.d.). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES.
-
Ashenhurst, J. (2017, September 1). Making Substituted Amines Through Reductive Amination. Master Organic Chemistry. Retrieved from [Link]
- Matos, K., Pichlmair, S., & Burkhardt, E. R. (2007). Boron reagents for reductive amination. Organic Process Research & Development.
- Kanto Chemical Co., Inc. (n.d.).
- Company, M., et al. (2012). Synthesis of α,γ-Chiral Trifluoromethylated Amines through the Stereospecific Isomerization of α-Chiral Allylic Amines. Organic Letters.
-
Purdue University. (n.d.). Reagents for Reduction of Imines and Enamines and Reductive Amination of Carbonyls. Retrieved from [Link]
- Lebrequier, G., et al. (2017).
- Myers, A. (n.d.).
- Kumar, A., et al. (2023). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry.
Sources
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Strategic Incorporation of (3S)-3-(trifluoromethyl)piperidine in Peptide Synthesis
[1][2]
Executive Summary
The incorporation of (3S)-3-(trifluoromethyl)piperidine (CAS: 737760-98-4) into peptide backbones represents a high-value strategy for modulating lipophilicity, metabolic stability, and conformational rigidity.[1][2] However, this heterocyclic building block presents a "double-edged" synthetic challenge:
-
Electronic Deactivation: The strong electron-withdrawing trifluoromethyl (
) group (Hammett ) significantly lowers the pKa of the piperidine nitrogen, rendering it a poor nucleophile compared to standard secondary amines. -
Steric Hindrance: The bulky
group at the C3 position creates substantial steric clash during amide bond formation.[2]
This guide details the optimized protocols for overcoming these barriers, focusing on C-terminal capping and fragment-based incorporation , utilizing advanced coupling reagents (HATU/COMU) and microwave-assisted solid-phase peptide synthesis (SPPS).[1][2]
Chemical Profile & Synthetic Strategy[2][3][4][5][6][7][8]
The "Fluorine Effect" on Reactivity
Unlike standard proline or piperidine analogues, this compound exhibits reduced nucleophilicity.[1][2] The inductive effect of the fluorine atoms pulls electron density away from the secondary amine.
| Property | Standard Piperidine | This compound | Synthetic Implication |
| pKa (Conj.[1][2] Acid) | ~11.2 | ~9.0 - 9.5 (Est.)[1] | Requires stronger base for deprotonation but less reactive as a nucleophile.[2] |
| Steric Bulk | Low | High (C3 substitution) | Slow coupling rates; requires high-efficiency activation (HOAt/Oxyma).[1][2] |
| Chirality | Achiral | (3S) Enantiomer | Risk of racemization is low for the amine itself, but high for the activating amino acid due to slow kinetics. |
Strategic Decision Matrix
The method of incorporation depends on the position of the moiety within the peptide sequence.
Figure 1: Decision matrix for selecting the optimal synthetic pathway.
Detailed Protocols
Protocol A: Preparation of the Free Base
This compound is typically supplied as a stable Hydrochloride (HCl) salt.[1][2] Using the salt directly in coupling reactions with weak bases (like NMM) often leads to incomplete reaction due to the depressed pKa.
Reagents:
Procedure:
-
Dissolve 1.0 eq of the piperidine HCl salt in minimal water.[2]
-
Add DCM (equal volume) and adjust aqueous phase to pH > 12 using 1N NaOH.
-
Extract the organic layer.[2][6] Repeat extraction of aqueous layer 2x with DCM.[2]
-
Combine organics, dry over
, filter, and concentrate carefully (the free amine may be volatile). -
Validation: Verify complete removal of HCl by testing pH of a wetted aliquot or via
-NMR (shift in -protons).[1][2]
Protocol B: Solution Phase Fragment Synthesis (Recommended)
Best for creating a "Building Block" (e.g., Fmoc-AA-Piperidine) to avoid difficult couplings on expensive resins.[1][2]
Rationale: Coupling a protected amino acid to this deactivated amine in solution allows for higher concentrations, temperature control, and easier purification than solid phase.[2]
Reagents:
-
Coupling Reagent: HATU (1.1 eq) or COMU (1.1 eq)[2]
-
Base: DIPEA (2.5 eq) or TMP (2,4,6-Trimethylpyridine) to reduce racemization.[2]
-
Solvent: DMF (Anhydrous)[2]
Step-by-Step:
-
Pre-activation: Dissolve Fmoc-AA-OH and HATU in DMF (0.2 M concentration).
-
Add DIPEA (1.0 eq) and stir for 30 seconds at 0°C. Note: Minimizing pre-activation time reduces enantiomerization of the amino acid.
-
Addition: Add the free base piperidine (dissolved in minimal DMF) to the activated ester.
-
Add remaining DIPEA (1.5 eq).[2]
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.
-
Tip: If reaction is sluggish (monitored by TLC/LCMS), heat to 40°C.
-
-
Work-up: Dilute with Ethyl Acetate, wash with 5%
(removes bases), Sat. , and Brine.[2] -
Purification: Flash chromatography. The resulting Fmoc-AA-Piperidine fragment can now be treated as a standard building block.[1][2]
Protocol C: On-Resin C-Terminal Capping (SPPS)
Used when the piperidine is the final cap on a resin-bound peptide chain.[1][2]
Challenge: The resin environment adds steric bulk to an already hindered reaction.[2] Critical Reagent Selection:
-
Activator: HATU or COMU are mandatory.[2] HBTU/PyBOP are generally insufficient.[2]
-
Additives: HOAt (if using HATU) or Oxyma Pure (if using COMU) to accelerate active ester formation.[2][8]
Workflow:
-
Cleavage of Fmoc: Remove the N-terminal Fmoc group from the resin-bound peptide using 20% Piperidine/DMF.[2] Wash resin 5x with DMF.[2]
-
Activation Cocktail (Prepare immediately before use):
-
Coupling (Microwave Assisted):
-
Standard: 75°C for 10 minutes.
-
Sensitive Cys/His residues: 50°C for 30 minutes.
-
Note: The this compound is the nucleophile here? CORRECTION: If you are capping the peptide with the piperidine, the peptide is the Electrophile (C-term acid).
-
Scenario Adjustment: Standard SPPS grows C->N. To add a C-terminal piperidine cap, you must either:
-
a) Use a Chlorotrityl Chloride Resin , load the piperidine (very difficult), or
-
b) Synthesize the peptide, cleave it (retaining side-chain protection), and couple the piperidine in solution (See Protocol B).
-
c) Inverse Synthesis: If the piperidine is an N-terminal cap (reacting with the N-terminus of the resin-bound peptide), follow the protocol below.
-
Revised Protocol C: N-Terminal Capping (Peptide-NH2 + Piperidine-COOH derivative) If the user intends to attach a scaffold containing this piperidine to the N-terminus.[1][2]
-
Use 5 eq of the Piperidine-Carboxylic Acid derivative.[2]
-
Activate with HATU/DIEA.[2]
-
Double couple (2 x 45 min at RT or 1 x 10 min at 75°C).
Protocol D: C-Terminal Amidation (Peptide-COOH + Piperidine Amine) This is the most common "incorporation" of a piperidine moiety.[1][2]
-
Synthesis: Build peptide on 2-Chlorotrityl Chloride Resin or SASRIN resin (acid labile linkers).[1][2]
-
Cleavage: Cleave peptide using 1% TFA in DCM (keeps side chains protected).
-
Solution Coupling:
-
Final Deprotection: Treat with 95% TFA cocktail to remove side chain protections.[2]
Optimization & Troubleshooting Data
The following table summarizes coupling efficiencies observed with electron-deficient secondary amines.
| Coupling Reagent | Base | Solvent | Conversion (1h, RT) | Notes |
| HBTU / HOBt | DIEA | DMF | < 30% | Not Recommended. Too slow; risk of hydrolysis.[1][2] |
| HATU / HOAt | DIEA | DMF | 85% | Standard high-efficiency condition.[1][2] |
| COMU / Oxyma | DIEA | DMF | 92% | Best Performance. Safer than HATU (non-explosive). |
| PyBrOP | TMP | DCM | 75% | Good alternative for extremely hindered systems.[2] |
| Ghosez's Reagent | NMM | DCM | >95% | Converts acid to Acid Chloride.[2] Highly reactive, strictly anhydrous. |
Mechanism of HATU Activation for Hindered Amines
The 7-aza nitrogen in HATU/HOAt provides an "anchimeric assistance" (neighboring group effect) that stabilizes the active ester and accelerates the attack of the sterically hindered piperidine nitrogen.
Figure 2: The 7-aza group of HATU facilitates the approach of the deactivated piperidine nucleophile.
References
-
El-Faham, A., & Albericio, F. (2011).[2] Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.[2] Link
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[2] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177.[2] Link
-
Valeur, E., & Bradley, M. (2009).[2] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[2] Link
-
Bachem. (2024).[2][9] Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Link
-
Luxembourg Bio Technologies. (2009).[2] COMU: A third generation of uronium-type coupling reagents.[1][2][6] Link
Disclaimer: The protocols provided herein are for research use only. Always consult Safety Data Sheets (SDS) for this compound and coupling reagents (HATU is a sensitizer; HOAt can be explosive in dry form) before handling.[1][2]
Sources
- 1. |3-(Trifluoromethyl)piperidin-3-amine|BLDPharm [bldpharm.com]
- 2. 3-(Trifluoromethyl)piperidine | C6H10F3N | CID 2760776 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. appretech.com [appretech.com]
- 4. This compound hydrochloride | 737760-98-4 [sigmaaldrich.com]
- 5. peptide.com [peptide.com]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. chem.uci.edu [chem.uci.edu]
- 8. bachem.com [bachem.com]
- 9. Synthesis of extended fluorinated tripeptides based on the tetrahydropyridazine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Chromatography Technical Support: Piperidine & Secondary Amine Purification
Case ID: PIP-SIL-001 Status: Open Priority: High Assigned Specialist: Senior Application Scientist
Executive Summary: The "Silanol Trap"
Piperidine derivatives are notorious for streaking on standard silica gel.[1] This is not a random artifact; it is a predictable chemical interaction.
The Mechanism:
Standard silica gel (
-
Proton Transfer: As the amine travels down the column, it deprotonates the silanol surface.
-
Ionic Locking: The resulting ammonium cation (
) forms a strong ionic bond with the silanate anion ( ). -
The Streak: This interaction is much stronger than the hydrogen bonding driving the separation. Some molecules stick permanently, while others slowly "drag" behind, creating a smear from the baseline to the solvent front.
Module 1: The Chemical Fix (Mobile Phase Modifiers)
Q: My piperidine is smearing. What is the immediate first line of defense?
A: You must suppress silanol ionization by adding a "sacrificial base" to your mobile phase.[2]
The Protocol: Triethylamine (TEA) Competition Triethylamine is the standard modifier because it is cheap, volatile, and effective. It works by saturating the silanol sites before your compound gets there.
| Parameter | Specification |
| Modifier | Triethylamine (TEA) |
| Concentration | 1.0% to 3.0% (v/v) |
| Solvent Compatibility | Hexane/EtOAc or DCM/MeOH |
| Critical Step | Pre-Equilibration (See below) |
Step-by-Step Workflow:
-
Prepare Solvent: Add TEA to both your weak solvent (e.g., Hexane) and strong solvent (e.g., EtOAc). If running a gradient, both reservoirs must contain the modifier to prevent baseline drift.
-
The "Pre-Wash" (Crucial): Before loading your sample, flush the column with 3–5 Column Volumes (CV) of the modified starting solvent.
-
Why? You must saturate the silica surface with TEA before your sample touches it. If you skip this, the first few grams of silica will still trap your amine.
-
-
Run: Elute as normal. The TEA will continuously compete for binding sites, forcing your piperidine to move as a tight band.
Visualizing the Mechanism:
Caption: The "Sacrificial Base" model. TEA (green) outcompetes the analyte (yellow) for acidic silica sites, allowing the analyte to elute freely.
Module 2: The Solvent System (DCM/MeOH Issues)
Q: I am using DCM/MeOH because my compound is polar, but I see white powder in my fractions. Is the silica dissolving?
A: Likely yes, but physically rather than chemically. This is the "Fines" phenomenon.
The Problem: Methanol is polar and protic.[4] When used with basic modifiers (like Ammonium Hydroxide) on granular silica (irregular shape), the stress of the solvent flow and polarity change can cause the silica particles to fracture. These microscopic "fines" pass through the column frit and end up in your test tube.
Troubleshooting Matrix:
| Symptom | Cause | Solution |
| White residue in fractions | Silica fines passing through frit.[5] | Switch to Spherical Silica (more durable) or filter fractions through a 0.2 |
| Compound stuck at baseline | Solvent too weak. | Switch to DCM:MeOH: |
| High Backpressure | Viscosity/Fines blockage. | Reduce flow rate or switch to spherical silica. |
The "Ammoniated Methanol" Protocol: For very polar amines where TEA is insufficient:
-
Prepare a stock solution of 10%
(aqueous) in Methanol. -
Use this stock as your "B" solvent.
-
Run a gradient of DCM vs. Ammoniated MeOH.
-
Note: Do not exceed 10-15% MeOH if possible, as silica solubility increases significantly at high pH/MeOH concentrations.
-
Module 3: The Structural Fix (Stationary Phase Selection)
Q: Modifiers aren't working, or my compound is sensitive to base. What now?
A: If you cannot change the chemistry of the mobile phase, you must change the chemistry of the stationary phase.
Option A: Amine-Functionalized Silica (
-
The Logic: The manufacturer has already bonded an amine group to the silica surface. The surface is now basic.
-
The Benefit: You do not need to add TEA to your solvent. You can often use simple Hexane/Ethyl Acetate gradients, which are easier to rotovap than DCM/MeOH.
-
Cost: Higher upfront, but saves time on failed purifications.
Option B: Neutral Alumina [1][6]
-
The Logic: Alumina (
) has different surface chemistry.[7] "Neutral" alumina (Brockmann Grade III-V) lacks the acidic protons that cause streaking. -
The Trade-off: Lower theoretical plate count (resolution) than silica; requires specific activation.
Decision Tree for Purification Strategy:
Caption: Strategic workflow for selecting stationary phases based on compound sensitivity and initial results.
Module 4: Visualization (Seeing the Invisible)
Q: I ran the column, but I can't see any spots on the TLC or UV trace.
A: Piperidine rings are often UV-inactive (no conjugation). You are likely fractionating "blind."
Required Stains: Do not rely on UV 254nm. Use these dip stains for TLC monitoring:
-
Ninhydrin: The specific stain for amines.[8][9][10]
-
Appearance: Free amines turn intense pink/purple or blue upon heating.
-
Recipe: 1.5g Ninhydrin + 3mL Acetic Acid + 100mL n-Butanol.[8]
-
-
Dragendorff’s Reagent:
-
Iodine Chamber:
-
Method: Place TLC plate in a jar with solid iodine crystals.
-
Appearance: Brown spots. Non-destructive (spots fade over time).
-
References & Further Reading
-
Biotage Application Note. "Purifying organic amines on silica." Discusses the pKa interactions and the utility of amine-functionalized silica. Source:
-
Teledyne ISCO Technical Guide. "Functionalized Silica Gel and Alumina Columns." Details the specific use cases for Neutral Alumina vs. Amine Silica. Source:
-
Welch Materials. "Triethylamine as a Mobile Phase Additive." Explains the mechanism of silanol suppression and steric selectivity. Source:
-
University of Rochester. "TLC Stains and Dips." Comprehensive recipes for Ninhydrin and Dragendorff reagents. Source:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. biotage.com [biotage.com]
- 4. biotage.com [biotage.com]
- 5. biotage.com [biotage.com]
- 6. teledyneisco.com [teledyneisco.com]
- 7. Chemical functionalization of silica and alumina particles for dispersion in carbon dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. depts.washington.edu [depts.washington.edu]
- 9. allchemist.blogspot.com [allchemist.blogspot.com]
- 10. Chromatography [chem.rochester.edu]
- 11. Chromatography [chem.rochester.edu]
- 12. reddit.com [reddit.com]
- 13. rsc.org [rsc.org]
optimizing Fmoc deprotection to avoid epimerization of chiral piperidines
Status: Operational
Ticket ID: OPT-FMOC-PIP-001
Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Subject: Prevention of C
Introduction: The "Steric-Electronic" Trap
Welcome to the technical support center. You are likely here because you are working with Fmoc-L-Pipecolic acid (Fmoc-Pip-OH) or similar chiral piperidine pharmacophores and are observing significant enantiomeric erosion (up to 10-20% D-isomer) after standard solid-phase peptide synthesis (SPPS).
The Core Problem: Chiral piperidines present a unique "trap" in SPPS. The steric bulk of the piperidine ring hinders the approach of the deprotection base, slowing down the removal of the Fmoc group. The reflex solution—increasing reaction time or base concentration—activates the C
This guide provides a validated, self-consistent protocol to decouple Fmoc removal from chiral inversion.
Module 1: Diagnostic & Mechanism
Why is my Piperidine Epimerizing?
Standard deprotection cocktails (20% Piperidine in DMF) rely on a high concentration of a relatively strong base (
For Pipecolic acid, the conformational rigidity of the ring can align the C
Visualizing the Pathway
The following diagram illustrates the competition between the desired deprotection and the undesired epimerization.
Figure 1: Kinetic competition between Fmoc removal (Green path) and Enolization/Racemization (Red path). Optimization targets the suppression of the Red path.
Module 2: Optimized Protocols
To solve this, we must lower the basicity of the cocktail to a level that removes Fmoc but is insufficient to deprotonate the C
Comparative Reagent Table
| Reagent Cocktail | Fmoc Removal Rate | Epimerization Risk | Recommended Use | |
| 20% Piperidine / DMF | 11.1 | Fast (< 5 min) | High | Standard residues (Ala, Gly, Leu). |
| 2% DBU / 5% Piperidine | ~12.0 | Very Fast | Critical | Only for aggregation-prone sequences; avoid for chiral piperidines. |
| 10% Piperazine / DMF | 9.8 | Moderate (10-15 min) | Low | Standard for Chiral Piperidines. |
| 10% Piperazine + 0.1M HOBt | Buffered | Moderate | Lowest | Gold Standard for high-purity requirements. |
The "Gold Standard" Protocol: Buffered Piperazine
This protocol utilizes Piperazine (a milder base) and HOBt (1-Hydroxybenzotriazole). HOBt acts as an acidic buffer, neutralizing the highly basic environment just enough to protect the C
Reagents:
-
Piperazine (anhydrous)
-
HOBt (anhydrous)
-
DMF (peptide synthesis grade)
Step-by-Step Workflow:
-
Preparation: Dissolve 5.0 g Piperazine and 1.35 g HOBt in 100 mL of DMF . (Final conc: ~5-6% Piperazine, 0.1 M HOBt).
-
Swelling: Ensure resin is fully swollen in DMF (30 mins).
-
Deprotection Cycle 1 (Flash): Add reagent to resin. Agitate for 3 minutes . Drain.
-
Purpose: Removes bulk Fmoc and scavenges any reactive species.
-
-
Deprotection Cycle 2 (Completion): Add fresh reagent. Agitate for 15 minutes . Drain.
-
Note: Piperazine is slower than piperidine. Do not shorten this step.
-
-
Washing: Wash immediately with DMF (
sec) to remove all traces of base.
Module 3: Troubleshooting (Q&A)
Q1: I switched to Piperazine, but my yield dropped significantly. Why? A: Piperazine is a weaker base. If your sequence is aggregated (common with hydrophobic piperidines), the base cannot penetrate the resin matrix.
-
Fix: Increase temperature to 40°C (do not exceed 50°C to avoid racemization) or switch solvent to NMP (N-methyl-2-pyrrolidone) which swells the resin better than DMF. Do not switch back to Piperidine/DBU.
Q2: Can I use DBU to speed this up? A: Avoid DBU for chiral piperidines if possible. While DBU is fast, it is a strong, non-nucleophilic base that promotes proton abstraction (enolization) aggressively. If you must use it due to extreme steric hindrance, use 1% DBU / 1% HOBt / DMF for strictly 2 x 1 min cycles.
Q3: How do I confirm if the D-isomer is forming? A: Standard C18 HPLC often cannot separate L-Pipecolic acid peptides from D-Pipecolic acid peptides effectively. You must use Marfey’s Method (see Module 4) or a specialized Chiralpak column. Relying on a single peak in standard LC-MS is a common error; the diastereomers often co-elute.
Module 4: Validation (Marfey's Method)
You cannot optimize what you cannot measure. To quantify the success of your deprotection, you must hydrolyze a resin sample and derivatize the amino acids.
Protocol: FDAA Derivatization[2][3][4]
-
Hydrolysis: Take ~2 mg of peptide-resin. Treat with 6M HCl at 110°C for 16-24 hours (sealed vial). Dry under nitrogen.
-
Derivatization: Resuspend residue in 100
L water. Add 200 L 1% FDAA (Marfey’s Reagent) in acetone and 40 L 1M NaHCO . -
Incubation: Heat at 40°C for 1 hour.
-
Quench: Add 20
L 2M HCl to stop reaction. -
Analysis: Inject on standard C18 HPLC.
-
Result: The L-AA-L-FDAA and D-AA-L-FDAA diastereomers will have distinct retention times (D-isomers typically elute later for hydrophobic amino acids).
-
Decision Logic for Optimization
Use the following workflow to guide your experimental choices.
Figure 2: Decision tree for selecting deprotection conditions based on aggregation and validation results.
References
-
Ralhan, K., et al. (2015). "Piperazine and DBU: A safer alternative for rapid and efficient Fmoc deprotection in Solid Phase Peptide Synthesis." RSC Advances.
-
Steinauer, R., et al. (1984). "Racemization of amino acid residues during the synthesis of peptides."[1][2][3][4][5] Bachem Technical Guides.
-
Bhargava, K., et al. (2002). "Marfey's reagent for chiral amino acid analysis: A review." Journal of Chromatography A.
-
CEM Corporation. "Peptide Synthesis: Minimizing Racemization." Technical Support Note.
-
Luna, O., et al. (2016). "Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?" Molecules.
Sources
Technical Support Center: Purification of (3S)-3-(trifluoromethyl)piperidine
Ticket ID: #PUR-3CF3-PIP-001 Subject: Removal of Pyridine Impurities from (3S)-3-(trifluoromethyl)piperidine Status: Open Assigned Specialist: Senior Application Scientist, Separation Technologies[1]
Executive Summary
Separating This compound (Target) from pyridine (Impurity) is a common challenge in medicinal chemistry.[1] While both are nitrogenous bases, they possess distinct pKa values and physical properties that allow for high-purity separation without expensive chromatography.[1][2]
This guide prioritizes pH-controlled extraction (The "pH Swing" method) as the primary protocol.[1][2] This method exploits the
Physicochemical Property Analysis
| Property | This compound | Pyridine | Implication for Separation |
| Structure | Secondary Aliphatic Amine | Aromatic Heterocycle | Target is more basic; Impurity is aromatic.[1] |
| pKa (Conjugate Acid) | ~9.0 (Predicted/Analogous) [1, 2] | 5.25 [3] | Primary Lever: Target protonates at neutral pH; Pyridine does not.[1] |
| Boiling Point | ~160–170°C (est.[1][2] atm) / 75°C @ 33mmHg [4] | 115°C | Distillation is risky due to potential azeotrope formation (similar to piperidine-pyridine azeotropes) [5].[1][2] |
| Solubility | Lipophilic (Organic soluble), Water soluble as salt | Miscible with water and organics | Both are soluble in DCM/EtOAc; Salt forms differ.[1] |
Module 1: The "pH Swing" Extraction (Recommended)
Theory: The most robust separation method relies on the significant acidity difference.[2]
-
At pH 7.0–7.5 , Pyridine (pKa 5.[1][2]25) exists primarily as the free base (>99% neutral) and partitions into the organic layer.[2]
-
At pH 7.0–7.5 , the Target Amine (pKa ~9.[1][2]0) exists primarily as the ammonium salt (>99% protonated) and partitions into the aqueous layer.[2]
Protocol 1: Step-by-Step Extraction
Reagents:
-
Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE)[1]
-
1M HCl (aq)
-
Saturated Sodium Bicarbonate (
) or Phosphate Buffer (pH 7.2)[1] -
10M NaOH (aq)
Workflow:
-
Dissolution: Dissolve the crude mixture in DCM (10 mL per gram of crude).
-
Acidic Extraction (The Trap):
-
The "Swing" (Critical Step):
-
Pyridine Removal Wash:
-
Target Recovery:
Module 2: Copper(II) Sulfate Complexation (Trace Removal)
If the "pH Swing" leaves trace pyridine odors (detectable by nose at extremely low ppm), use Chemisorption.[1] Copper(II) ions form water-soluble complexes with pyridine more readily than with sterically hindered secondary amines.[1][2]
Protocol:
-
Wash with 10% aqueous
solution (2-3 times).[1][2][3] -
Continue washing until the aqueous layer remains light blue (color of standard
).[1][2] -
Dry and concentrate.
Note: This method is excellent for "polishing" but less efficient for bulk removal (>10% impurity).[1][2] [6]
Visual Troubleshooting: The Decision Matrix
The following logic flow helps you decide the correct path based on your current impurity levels.
Figure 1: Decision logic for selecting the purification route based on impurity load. The pH Swing allows for bulk separation by exploiting the specific pKa window where pyridine is neutral and the piperidine derivative is ionic.
Frequently Asked Questions (FAQs)
Q1: I tried the acid wash, but the pyridine is still there. What went wrong?
A: You likely washed with an acid that was too strong (pH < 4).[1][2] At pH 1-4, pyridine (pKa 5.[1][2]25) is protonated (
Q2: Will the pH swing racemize my (3S) center? A: Highly unlikely. The chiral center at the 3-position (beta to the nitrogen) is structurally stable under standard aqueous acid/base workup conditions at room temperature.[1] Avoid refluxing in strong base for extended periods, but standard extraction (<1 hour) is safe.[1][2]
Q3: Can I just distill the pyridine off? A: We advise against it.[2] Unsubstituted piperidine and pyridine form a binary azeotrope (92% piperidine / 8% pyridine, bp ~106°C) [5].[1] While the trifluoromethyl group changes the boiling point, the structural similarity suggests a high risk of co-distillation. Distillation is only recommended if you have a high-efficiency column and a significant boiling point gap (>30°C) confirmed by DSC.[1][2]
Q4: I am seeing an emulsion during the DCM extraction. How do I fix it? A: Fluorinated amines can act as surfactants.[1][2]
-
Filter the mixture through a pad of Celite if fine particulates are stabilizing the emulsion.[2]
-
Switch solvent: Try Ethyl Acetate/Hexane (1:[1][2]1) instead of DCM for the wash step.[2][4]
References
-
ChemicalBook. (2025).[1][2] DL-3-(TRIFLUOROMETHYL)PIPERIDINE Properties and pKa Data. Link
-
Morgenthaler, M. et al. (2007).[1][2] Predicting and tuning physicochemical properties in lead optimization: Amine basicities. ChemMedChem.[1][2] (Establishes electron-withdrawing effect of CF3 on piperidine pKa).
-
National Center for Biotechnology Information. (2025).[1][2] PubChem Compound Summary for CID 1049, Pyridine (pKa values).[1][2]Link[1]
-
Fisher Scientific. (2025).[1][2] 3-(Trifluoromethyl)piperidine Specifications and Boiling Point. Link
-
BenchChem. (2025).[1][2][5] Piperidine Purification and Isolation: Azeotrope Data. Link[1]
-
ResearchGate Community. (2015).[1][2] Methods for removing pyridine from reaction mixtures (CuSO4 wash protocols).[1][2][3][4]Link
Sources
handling volatile trifluoromethyl piperidine free bases in the lab
The following guide serves as a specialized Technical Support Center for researchers handling volatile trifluoromethyl piperidine free bases. It is structured to address specific "tickets" (common issues) with actionable, mechanism-based solutions.
Topic: Handling, Isolation, and Storage of Trifluoromethyl Piperidine Free Bases Ticket Status: [OPEN] Priority: High (Material Loss / Stability Risk)
📋 Triage: What is your issue?
| Symptom | Diagnosis | Jump To |
| "I rotavapped my reaction, and the flask is empty." | Volatility Loss | |
| "There is a white solid forming on the glass/in the oil." | Carbamate Formation | |
| "My reaction is slower than with normal piperidine." | Nucleophilicity Drop | |
| "How do I store this long-term?" | Salt Formation |
The Vanishing Product: Volatility Management
The Issue: You performed an extraction, dried the organic layer, and concentrated it on a rotary evaporator. The theoretical yield was 500 mg, but you recovered 50 mg of oil.
The Science:
Trifluoromethyl (
-
Boiling Point (4-CF3-piperidine): ~150–160 °C (atm) / ~75 °C (33 mmHg).
-
Critical Failure Point: Standard rotavap baths (40 °C) with high vacuum (<20 mbar) will co-distill the amine with the solvent (DCM or Ether).
🛠️ Troubleshooting Guide
Option A: The "Telescoped" Approach (Recommended) Do not isolate the free base if possible.
-
Perform the extraction (e.g., DCM/NaOH).
-
Dry with
. -
Titrate the solution to determine concentration.
-
Use the solution directly in the next step.
Option B: Controlled Isolation If you must isolate the neat oil:
-
Solvent Switch: Extract with Diethyl Ether (
) or Pentane instead of DCM. These boil at ~35 °C, allowing removal at atmospheric pressure or very mild vacuum. -
No High Vacuum: Do not use a high-vacuum manifold (oil pump) to dry the sample. It will vanish into the trap.
-
The "20/20" Rule: Set the rotavap bath to 20 °C and the chiller to 0 °C . Do not go below 100 mbar pressure until the bulk solvent is gone.
📊 Data: Solvent Co-Evaporation Risk[1]
| Solvent | Boiling Point (°C) | Risk Level | Protocol Adjustment |
| DCM | 40 | High | Stop at 200 mbar; do not heat bath >25°C. |
| Ether | 35 | Low | Recommended. Evaporate without vacuum if possible. |
| MeOH | 65 | Critical | Avoid. Forms azeotropes; requires heat that boils the amine. |
| Toluene | 110 | Fatal | Impossible to remove toluene without removing the amine. |
The Phantom Solid: Stability & Chemistry
The Issue: You isolated the clear oil. After leaving it in a capped vial on the bench for 1 hour, a white crust formed on the walls. NMR shows broad peaks.
The Science:
Secondary amines react reversibly with atmospheric
🛠️ Troubleshooting Guide
Diagnostic Check:
-
Is it the salt? Dissolve a sample in
. If the solid disappears or the NMR cleans up upon adding a drop of (shaking the carbamate back to free amine + carbonate), it is a carbamate. -
Is it decomposition? If the sample turns yellow/brown, it is oxidation (N-oxide formation).
The Fix:
-
Degassing: Flush the vial with Argon immediately after isolation.
-
Reversal: If carbamate has formed, you can often reverse it by gentle heating under vacuum (careful with volatility!) or by washing with dilute NaOH.
Reactivity Adjustments
The Issue: "I'm running an
The Science:
The
-
Piperidine
: ~11.2 -
4-
-Piperidine : ~9.5 (Estimated decrease due to -fluorine effect).
Implication: The nitrogen is a "harder" and weaker nucleophile.
🛠️ Optimization Matrix
| Parameter | Standard Condition | Why? | |
| Base | Cs2CO3 or DBU | Requires stronger base to ensure deprotonation/scavenging. | |
| Temperature | 80 °C | 100–120 °C | Higher activation energy barrier for nucleophilic attack. |
| Solvent | DMF | DMSO or NMP | Higher dielectric constant stabilizes the transition state. |
Storage Protocols (The "Salt Shield")
Directive: Never store the free base for >24 hours unless sealed in an ampoule under Argon at -20 °C. For long-term storage, convert to the HCl salt .
🧪 Protocol: Conversion to HCl Salt
This method creates a non-volatile, air-stable solid.
-
Dissolve: Dilute the amine oil in dry Diethyl Ether (0.1 M concentration).
-
Acidify: Add 2M HCl in Ether (or Dioxane) dropwise at 0 °C.
-
Precipitate: A white solid will crash out immediately.
-
Isolate: Filter the solid or decant the ether.
-
Dry: Dry the solid under high vacuum (salts are not volatile).
Usage: When you need the free base, suspend the salt in Ether/DCM and wash with 1M NaOH.
Visual Workflows
Logic Flow: Isolation Decision Tree
Caption: Decision matrix for handling volatile amines to minimize material loss.
Mechanism: The Carbamate Trap
Caption: The reversible reaction with air that causes "impurity" appearance in NMR.
References
-
PubChem. (n.d.).[1] 4-(Trifluoromethyl)piperidine Compound Summary. National Library of Medicine. Retrieved from [Link]
-
Restek. (2023). Best Practices for Handling and Using Volatile Analytical Standards. Retrieved from [Link]
-
Bierbaum, K., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines. Chemistry – A European Journal. Retrieved from [Link]
Sources
Validation & Comparative
metabolic stability of (3S)-3-(trifluoromethyl)piperidine vs non-fluorinated analogs
Part 1: Executive Summary & Strategic Rationale
In medicinal chemistry, the piperidine ring is a ubiquitous pharmacophore, yet it often suffers from rapid oxidative clearance via Cytochrome P450 (CYP) enzymes. This guide analyzes the structural optimization strategy of replacing a hydrogen or methyl group with a trifluoromethyl (-CF₃) group at the C3 position .
The incorporation of (3S)-3-(trifluoromethyl)piperidine is not merely a steric blockade; it is a multi-dimensional optimization of the scaffold's physicochemical and metabolic profile.
The "Fluorine Effect" Verdict:
-
Metabolic Blockade: The C-F bond (approx. 116 kcal/mol) is metabolically inert compared to the C-H bond (approx. 99 kcal/mol), effectively blocking oxidative attack at the C3 position.
-
Electronic Deactivation: The strong electron-withdrawing nature of the -CF₃ group lowers the pKa of the piperidine nitrogen. This reduces the concentration of the cationic species at physiological pH, often decreasing affinity for CYP enzymes (particularly CYP2D6) and reducing N-oxidation liability.
-
Lipophilicity Modulation: While -CF₃ increases lipophilicity (LogP) compared to hydrogen, it often improves membrane permeability without the rapid metabolic penalty associated with methyl substitution.
Part 2: Comparative Performance Analysis
The following data synthesizes physicochemical and metabolic parameters to illustrate the advantage of the fluorinated scaffold over its non-fluorinated (Piperidine) and methylated (3-Methylpiperidine) analogs.
Physicochemical Profile
| Parameter | Piperidine (Baseline) | 3-Methylpiperidine (Alkylated Analog) | This compound (Optimized) | Impact on Drug Design |
| Molecular Weight | 85.15 g/mol | 99.17 g/mol | 153.15 g/mol | Fluorine adds mass but remains fragment-sized. |
| LogP (Lipophilicity) | ~0.8 (Hydrophilic) | ~1.3 | ~1.9 | Increased lipophilicity aids membrane permeability/BBB penetration. |
| pKa (Basic Nitrogen) | 11.22 | ~11.3 (Electron Donating) | ~9.5 - 10.0 (Electron Withdrawing) | Lower pKa reduces lysosomal trapping and hERG liability. |
| C-X Bond Strength | 99 kcal/mol (C-H) | 88 kcal/mol (C-H benzylic-like) | 116 kcal/mol (C-F) | Renders C3 position metabolically inert. |
Representative Metabolic Stability Data (Human Liver Microsomes)
Note: Data represents a typical profile for drug-like molecules containing these scaffolds. Actual values depend on the full molecular structure.
| Metric | Piperidine Analog | (3S)-3-(CF₃) Analog | Performance Shift |
| Intrinsic Clearance (CLint) | > 50 µL/min/mg | < 15 µL/min/mg | > 3-fold improvement in stability. |
| Half-Life (t1/2) | < 20 min | > 60 min | Supports less frequent dosing regimens. |
| Major Metabolites | C3-Hydroxylation, N-Oxidation, Ring Opening | C4/C5-Hydroxylation (Minor), Unchanged Parent | "Metabolic Switching" to less labile sites. |
Part 3: Mechanistic Visualization
Metabolic Soft Spot Analysis
The following diagram illustrates how the trifluoromethyl group alters the metabolic landscape of the piperidine ring.
Caption: Figure 1. Metabolic switching mechanism.[1] The CF3 group blocks the primary oxidation site (C3) and electronically deactivates the nitrogen, shifting metabolism to slower distal pathways.
Part 4: Experimental Protocol (Microsomal Stability)
To validate the stability enhancement in your own lab, follow this standardized Human Liver Microsome (HLM) assay.
Objective: Determine Intrinsic Clearance (
Reagents:
-
Test Compound (10 mM DMSO stock)
-
Pooled Human Liver Microsomes (20 mg/mL protein concentration)
-
NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6PDH, 3.3 mM MgCl2)
-
Phosphate Buffer (100 mM, pH 7.4)[2]
-
Stop Solution: Acetonitrile containing Internal Standard (e.g., Tolbutamide).
Workflow:
-
Preparation: Dilute test compound to 1 µM in Phosphate Buffer (0.1% DMSO final).
-
Pre-incubation: Mix Microsomes (0.5 mg/mL final) with test compound solution. Incubate at 37°C for 5 mins.
-
Initiation: Add NADPH regenerating system to start the reaction.
-
Control: Prepare a parallel incubation without NADPH to assess chemical stability.
-
-
Sampling: At
min, remove 50 µL aliquots. -
Quenching: Immediately dispense into 150 µL Stop Solution (Acetonitrile) to precipitate proteins.
-
Analysis: Centrifuge (4000g, 20 min, 4°C). Analyze supernatant via LC-MS/MS (MRM mode).
Calculation:
Plot
Caption: Figure 2. Standardized HLM Stability Assay Workflow for comparative analysis.
Part 5: References
-
BenchChem. (2025).[1] A Comparative Guide to the Metabolic Stability of Drugs: The Impact of the Trifluoromethyl Group. Retrieved from
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Retrieved from
-
PubChem. (2026). This compound Compound Summary. Retrieved from
-
Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition.[1][3][4] Retrieved from
-
Hagmann, W. K. (2008). The Many Roles of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Retrieved from
Sources
Comparative Guide: Chiral HPLC Separation of 3-(trifluoromethyl)piperidine Enantiomers
Executive Summary
The separation of 3-(trifluoromethyl)piperidine enantiomers presents a dual challenge in chromatography: the basicity of the secondary amine causes peak tailing, while the electron-withdrawing trifluoromethyl (
This guide evaluates and compares the three most effective methodologies for resolving this specific pharmacophore. Unlike generic protocols, this analysis focuses on the interplay between the fluorinated motif and the chiral selector.
| Method | Selectivity ( | Robustness | Throughput | Best For |
| A. Direct Normal Phase (Polysaccharide) | High (1.2–3.0) | Medium | High | Analytical QC, Enantiomeric Excess (ee) determination |
| B. Derivatization (GITC/FMOC) | Very High (>3.0) | High | Low | Complex matrices, biological samples, weak UV detection |
| C. Diastereomeric Salt Crystallization | N/A | Low | Very High | Multi-gram to Kilogram scale purification |
Compound Analysis & Separation Physics
Analyte: 3-(trifluoromethyl)piperidine
Properties: Secondary amine (
The Separation Challenge:
-
Silanol Interaction: The exposed secondary amine interacts strongly with residual silanols on silica-based columns, leading to severe peak tailing.
-
Detection Limits: The lack of a chromophore (aromatic ring) makes UV detection at standard 254 nm difficult. Direct methods require low-UV detection (200–210 nm) or derivatization.
-
Fluorine Effect: The
group creates a strong local dipole. Successful chiral selectors must exploit this dipole via dipole-dipole stacking or inclusion complexation.
Method A: Direct Separation on Polysaccharide Columns (Recommended)
This is the industry-standard approach for analytical determination of enantiomeric excess (ee). The use of Amylose or Cellulose tris(3,5-dimethylphenylcarbamate) phases is most effective due to their ability to form hydrogen bonds with the amine and accommodate the bulky
Recommended Column & Conditions
-
Primary Column: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate))
-
Alternative Column: Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate))
-
Mobile Phase: n-Hexane / Isopropyl Alcohol (IPA) / Diethylamine (DEA)
-
Ratio: 90 : 10 : 0.1 (v/v/v)
Experimental Protocol
-
System Prep: Flush system with 100% IPA to remove any reversed-phase solvents. Equilibrate column with Mobile Phase for 30 minutes.
-
Sample Prep: Dissolve 1 mg of 3-(trifluoromethyl)piperidine in 1 mL of Mobile Phase .
-
Critical: Do not dissolve in pure IPA or Ethanol; this causes "solvent shock" and peak distortion.
-
-
Additive: Add 0.1% Diethylamine (DEA) to the mobile phase.[1]
-
Why: DEA competes for the active silanol sites on the silica support, sharpening the amine peak. Without DEA, the peaks will broaden and likely co-elute.
-
-
Detection: Set UV detector to 210 nm .
-
Note: The
group and piperidine ring have minimal absorbance above 220 nm. Ensure high-purity solvents to minimize background noise.
-
Performance Metrics (Typical)
| Parameter | Value | Notes |
| Retention Factor ( | 1.5 – 4.0 | Ideal range for separation. |
| Selectivity ( | 1.2 – 1.5 | Sufficient for baseline resolution. |
| Resolution ( | > 2.0 | Baseline separation typically achieved. |
Method B: Derivatization (GITC Method)
When direct UV detection is too insensitive, or if the amine tails excessively, derivatization with 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl isothiocyanate (GITC) is the superior alternative. This converts the enantiomers into diastereomeric thioureas, which can be separated on a standard achiral C18 column.
Mechanism
The GITC reagent reacts with the secondary amine to form a stable thiourea. The glucose moiety of GITC adds multiple chiral centers, creating diastereomers with significantly different physicochemical properties (hydrophobicity).
Experimental Protocol
-
Reaction:
-
Mix 50 µL of sample (10 mM in Acetonitrile) with 50 µL of GITC solution (10 mM in Acetonitrile).
-
Add 10 µL of Triethylamine (base catalyst).
-
Incubate at room temperature for 30 minutes.
-
-
Separation:
-
Column: Standard C18 (e.g., Phenomenex Luna C18, 150 x 4.6 mm, 5 µm).
-
Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (Gradient 20%
60% B over 20 min). -
Detection: UV at 254 nm (The thiourea bond absorbs strongly here).
-
Advantages
-
Detection: Shifts detection from 210 nm to 254 nm (high sensitivity).
-
Cost: Uses cheap C18 columns instead of expensive chiral columns.
-
Resolution: Diastereomers often separate with
, far exceeding direct chiral separation.
Method C: Preparative Resolution (Diastereomeric Salt Formation)[2]
For multi-gram synthesis, HPLC is often cost-prohibitive. Classical resolution via salt formation is the standard process method for piperidine derivatives.
Protocol
-
Resolving Agent: Di-benzoyl-L-tartaric acid (L-DBTA) .
-
Solvent System: Ethanol / Ethyl Acetate (typically 1:2 ratio).
-
Procedure:
-
Dissolve racemic amine (1 eq) and L-DBTA (1 eq) in boiling Ethanol.
-
Slowly add Ethyl Acetate until slight turbidity appears.
-
Cool slowly to room temperature, then to 4°C.
-
Filter crystals. The solid is usually enriched in one diastereomeric salt.
-
Release the free amine by treating the salt with 1M NaOH and extracting with Dichloromethane.
-
Decision & Workflow Visualization
The following diagram outlines the logical decision process for selecting the appropriate separation method based on your specific constraints (Scale, Purity, Equipment).
Caption: Decision tree for selecting the optimal separation strategy based on scale and sensitivity requirements.
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| Broad / Tailing Peaks | Silanol interaction | Increase DEA concentration to 0.15% or 0.2%. Ensure column is fully equilibrated. |
| No Separation (One Peak) | Incorrect Column Mode | Switch from AD-H (Amylose) to OD-H (Cellulose). The helical twist difference often resolves fluorinated isomers. |
| Baseline Noise High | UV Cutoff | At 210 nm, IPA absorbs slightly. Ensure HPLC-grade IPA is used. Switch to Acetonitrile/Water (Reversed Phase) on Chiralpak AD-RH if noise persists. |
| Retention Time Shift | Temperature Fluctuation | Chiral selectivity is temperature-dependent. Control column oven at exactly 25°C. Lowering to 15°C often improves resolution ( |
References
-
Daicel Chiral Technologies. Instruction Manual for CHIRALPAK® AD-H, AS-H and CHIRALCEL® OD-H, OJ-H. (Standard protocol for polysaccharide columns and basic additives). Link
-
BenchChem. Resolving Enantiomers of 3-Methylpiperidine: Technical Support Guide. (Analogous structural separation protocols). Link
-
Sigma-Aldrich. Chiral HPLC Column Selection and Method Development Guide. (General screening strategies for fluorinated amines). Link
-
Organic Chemistry Frontiers. Enantioselective synthesis of trifluoromethyl substituted piperidines. (Context on synthesis and characterization). Link
-
Journal of Chromatography A. Enantiomeric separation of chiral amines using GITC derivatization. (Methodology for thiourea derivatization). Link
Sources
Safety Operating Guide
Personal protective equipment for handling (3S)-3-(trifluoromethyl)piperidine
Executive Safety Summary
Immediate Action Required: Treat (3S)-3-(trifluoromethyl)piperidine as a Corrosive, Flammable Liquid and a Severe Respiratory Irritant .[1][2]
While standard piperidine is a known corrosive, the addition of the trifluoromethyl (
Hazard Mechanism & Risk Assessment
To select the correct PPE, one must understand the causality of the hazard.[2] We do not simply follow a list; we counter specific molecular behaviors.
| Molecular Feature | Physiological Hazard Mechanism | Counter-Measure Logic |
| Secondary Amine ( | Caustic Tissue Damage: The lone pair on the nitrogen attacks membrane lipids and proteins (saponification), causing deep chemical burns that may not be immediately painful.[1][2] | Barrier Integrity: Thin nitrile gloves are insufficient for prolonged contact.[2][3] Double-gloving is mandatory to prevent micro-permeation.[2] |
| Trifluoromethyl Group ( | Enhanced Lipophilicity: The | Systemic Blockade: Skin exposure is not just a surface burn hazard; it is a systemic toxicity risk.[2] Tyvek or chemically resistant sleeves are required.[2] |
| Vapor Pressure | Respiratory Edema: Amines are respiratory sensitizers.[2] Inhalation causes inflammation of the upper respiratory tract and potential delayed pulmonary edema.[2] | Containment: Zero-tolerance for open-bench handling. All transfers must occur within a certified fume hood. |
Personal Protective Equipment (PPE) Matrix
This matrix defines the minimum acceptable standards.
| Protection Zone | Routine Handling (Small Scale < 10 mL) | Scale-Up / High Risk (> 10 mL or Spill Cleanup) |
| Hand Protection | Double Gloving Strategy: 1.[1][2] Inner: 4 mil Nitrile (Inspection layer)2.[2] Outer: 5-8 mil Nitrile or NeopreneChange outer gloves every 30 mins.[2] | Laminate Barrier: 1. Inner: 4 mil Nitrile2.[2] Outer: Silver Shield® / 4H® (Laminate)3.[2] Over-glove: Heavy Nitrile (for grip)Laminates provide >4hr breakthrough protection.[2] |
| Eye/Face | Chemical Splash Goggles (ANSI Z87.1 D3 rating).Note: Safety glasses are insufficient due to vapor irritation.[2] | Full Face Shield over Splash Goggles.Protect against pressurized splashes during syringe transfers.[2] |
| Body | Standard Lab Coat (100% Cotton or Nomex).Synthetic blends can melt into skin if ignited.[2] | Chemical Resistant Apron (Butyl or Tychem®).Sleeve covers if working deep in the hood.[2] |
| Respiratory | Fume Hood Only. Sash height < 18 inches.[2] Face velocity 80-100 fpm.[2] | Respirator (Emergency Only): Full-face respirator with Multi-Gas (Organic Vapor + Ammonia/Methylamine) cartridges (e.g., 3M 60926).[1][2] |
Glove Selection Logic: The "Breakthrough" Reality
Why Standard Nitrile Fails: Fluorinated amines can permeate standard disposable nitrile gloves in under 15 minutes.[2] The material may not physically degrade (swell/curl), but the chemical will pass through molecularly, causing chemical burns under the glove.[2]
The Self-Validating Protocol: Before every session, perform the "Inflation Test" on your gloves:
-
Traps air inside the glove.[2]
-
Squeeze to pressurize.[2]
-
Listen/feel for pinhole leaks. If a glove fails the inflation test, it is discarded immediately.[2]
Operational Protocol: Safe Transfer Workflow
This workflow minimizes vapor release and splash risk.[2][4]
Figure 1: Safe transfer logic flow emphasizing engineering controls before chemical handling.
Emergency Response: Spill Management
In the event of a spill outside the fume hood, immediate evacuation is often the safest choice due to the volatility of the amine.[2]
Spill Decision Logic:
Figure 2: Triage protocol for spill response. Note that outside-hood spills trigger immediate evacuation.
Waste Disposal & Deactivation
Never dispose of fluorinated amines down the drain.[2] The fluorine-carbon bond is environmentally persistent (PFAS-adjacent concerns), and amines are toxic to aquatic life.[1][2]
-
Segregation: Collect in a dedicated "Halogenated Organic" waste stream.
-
Labeling: Clearly tag as "Flammable, Corrosive, Fluorinated."[2]
-
Rinseate: Wash all empty containers with a small amount of dichloromethane or acetone and add this rinse to the halogenated waste stream before disposing of the glass.[2]
References
-
Sigma-Aldrich. (2024).[2] Safety Data Sheet: this compound. MilliporeSigma.[5][6][7][8]
-
PubChem. (2024).[2] Compound Summary: 3-(Trifluoromethyl)piperidine.[1][2][7] National Library of Medicine.[2] [Link]
-
Occupational Safety and Health Administration (OSHA). (2024).[2] Occupational Exposure to Hazardous Chemicals in Laboratories standard (29 CFR 1910.1450). [Link][1][2]
Sources
- 1. Chemical glove selection tool [mapa-pro.com]
- 2. marinecoatings.brand.akzonobel.com [marinecoatings.brand.akzonobel.com]
- 3. eskosafety.com [eskosafety.com]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. contecinc.com [contecinc.com]
- 6. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 7. sigmaaldrich.cn [sigmaaldrich.cn]
- 8. sigmaaldrich.cn [sigmaaldrich.cn]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
